DPM-1001
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C16H14N2O2S |
|---|---|
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
3-[4-(1,3-benzothiazol-2-yl)anilino]propanoic acid |
InChI |
InChI=1S/C16H14N2O2S/c19-15(20)9-10-17-12-7-5-11(6-8-12)16-18-13-3-1-2-4-14(13)21-16/h1-8,17H,9-10H2,(H,19,20) |
InChI-Schlüssel |
PWKDNGQJVGZGED-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NCCC(=O)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
DPM-1001: A Deep Dive into its Mechanism of Action as a PTP1B Inhibitor
Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a significant therapeutic target for a range of human diseases. As a key negative regulator of insulin and leptin signaling pathways, its inhibition presents a promising strategy for the treatment of type 2 diabetes and obesity.[1][2][3][4] Furthermore, its involvement in cancer progression has broadened the therapeutic potential of its inhibitors.[4][5][6][7] DPM-1001, an analog of trodusquemine (MSI-1436), is a potent, selective, and orally bioavailable allosteric inhibitor of PTP1B that has demonstrated significant therapeutic potential in preclinical studies.[1][2][3][8] This technical guide provides a comprehensive overview of the mechanism of action of this compound, its effects on cellular signaling, and the experimental methodologies used to characterize its activity.
Core Mechanism of Action: Allosteric Inhibition
This compound functions as a non-competitive inhibitor of PTP1B, meaning it does not compete with the substrate for binding at the enzyme's active site.[2][9] Instead, it binds to an allosteric site, a distinct region on the enzyme, inducing a conformational change that ultimately inhibits the catalytic activity of PTP1B.[5][7][10]
Binding Site and Interaction:
The binding of this compound to PTP1B is a nuanced process. It is understood to interact with the C-terminus of the enzyme in an ion-dependent manner.[5][7] This interaction is believed to occur in the vicinity of the α3, α6, and α7 helices, a known allosteric binding region on PTP1B.[5][7] While sharing a similar inhibitory mechanism with its parent compound, trodusquemine, the binding of this compound differs slightly. Trodusquemine interacts with the α9 helix of the PTP1B C-terminus before binding with the α3, α6, and α7 helices.[5][7] this compound's interaction is presumed to be around the α7 helix, although it binds weakly to the catalytic domain.[5][7]
A noteworthy characteristic of this compound is its ability to chelate copper, a property that has been shown to enhance its potency as a PTP1B inhibitor.[1][2][3]
Inhibition Kinetics and Reversibility:
The inhibitory effect of this compound is time-dependent for the full-length PTP1B(1-405) isoform, with its potency increasing after a pre-incubation period.[2][9] In contrast, its inhibition of the truncated PTP1B(1-321) form shows no such time-dependence.[2][9]
Regarding reversibility, this compound displays differential effects on PTP1B isoforms. While it acts as a reversible inhibitor of the shorter PTP1B(1-321) form, the longer PTP1B(1-405) isoform remains inactive for an extended period after exposure to the inhibitor, suggesting a more complex or prolonged inhibitory interaction.[2]
Quantitative Inhibition Data
The inhibitory potency of this compound against PTP1B has been quantified through IC50 measurements.
| Enzyme Form | Condition | IC50 (nM) | Reference |
| PTP1B | Not Specified | 100 | [5][7][9] |
| PTP1B(1-405) | No Pre-incubation | 600 | [9] |
| PTP1B(1-405) | 30-min Pre-incubation | 100 | [9] |
| PTP1B(1-321) | Not Specified | Time-independent | [9] |
Impact on Downstream Signaling Pathways
By inhibiting PTP1B, this compound effectively enhances signaling through the insulin and leptin pathways, which are critical for metabolic regulation.[1][2][3][8]
-
Insulin Signaling: PTP1B negatively regulates insulin signaling by dephosphorylating the activated insulin receptor (IR) and its downstream substrate, Insulin Receptor Substrate 1 (IRS-1).[4][10] Inhibition of PTP1B by this compound prevents this dephosphorylation, leading to sustained activation of the insulin signaling cascade, which promotes glucose uptake and utilization.[4]
-
Leptin Signaling: Similarly, PTP1B dampens leptin signaling by dephosphorylating Janus kinase 2 (JAK2), a key downstream effector of the leptin receptor.[5] By inhibiting PTP1B, this compound maintains the phosphorylated, active state of JAK2, thereby enhancing leptin's anorexigenic (appetite-suppressing) effects.[5][8]
Experimental Protocols
The characterization of this compound's mechanism of action involves a series of in vitro and in vivo experiments.
1. In Vitro PTP1B Inhibition Assay:
This assay quantifies the inhibitory potency of this compound on PTP1B enzymatic activity.
-
Materials:
-
Recombinant human PTP1B (e.g., PTP1B(1-405) or PTP1B(1-321))
-
Phosphatase substrate: p-nitrophenyl phosphate (pNPP) or a phosphotyrosine-containing peptide.
-
Assay buffer: e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT.
-
This compound stock solution in a suitable solvent (e.g., DMSO).
-
96-well microplate.
-
Microplate reader.
-
-
Protocol:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add a fixed concentration of PTP1B to the wells of the microplate.
-
Add the this compound dilutions to the wells containing the enzyme. For time-dependency studies, pre-incubate the enzyme-inhibitor mixture for a defined period (e.g., 30 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the pNPP substrate.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration.
-
Stop the reaction (if necessary, e.g., by adding NaOH for pNPP).
-
Measure the absorbance of the product (p-nitrophenol at 405 nm for pNPP) using a microplate reader.
-
Calculate the percentage of inhibition for each this compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the dose-response data to a suitable equation.
-
2. In Vivo Efficacy in Diet-Induced Obese (DIO) Mice:
Animal models are crucial for evaluating the physiological effects of this compound.
-
Model: C57BL/6J mice fed a high-fat diet (HFD) to induce obesity and insulin resistance.
-
Treatment:
-
This compound is administered via oral gavage or intraperitoneal injection at a specified dose (e.g., 5 mg/kg) and frequency (e.g., once daily).[9]
-
A control group receives the vehicle (e.g., saline).
-
-
Parameters Monitored:
-
Body Weight and Food Intake: Measured regularly throughout the study.
-
Glucose Homeostasis: Assessed via glucose tolerance tests (GTT) and insulin tolerance tests (ITT).
-
Plasma Parameters: Levels of insulin, leptin, and other metabolic markers are measured from blood samples.
-
Signal Transduction: At the end of the study, tissues such as the liver, muscle, and adipose tissue can be collected to analyze the phosphorylation status of key signaling proteins (e.g., IR, JAK2) by western blotting.
-
-
Expected Outcome: this compound treatment is expected to reduce body weight, improve glucose tolerance and insulin sensitivity, and enhance insulin and leptin signaling in the tissues of HFD-fed mice.[2][8][9]
Therapeutic Implications
The mechanism of action of this compound translates into significant therapeutic effects observed in preclinical models.
-
Anti-Diabetic and Anti-Obesity Effects: In animal models of diet-induced obesity, this compound treatment leads to weight loss, reduced fat mass, and improved glucose and insulin tolerance.[8][9] These effects underscore its potential as a treatment for type 2 diabetes and obesity.
-
Oncology: Beyond metabolic diseases, this compound has shown promise in oncology. Studies have indicated that it can slow the growth of breast tumors and reduce the incidence of lung metastasis in animal models.[5][7]
-
Rare Diseases: The copper-chelating properties of this compound have led to its investigation for Wilson Disease, a rare genetic disorder characterized by copper accumulation. It has received Orphan Drug designation from the FDA for this indication.[11]
References
- 1. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What are PTP1B inhibitors and how do they work? [synapse.patsnap.com]
- 5. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of PTP1B disrupts cell–cell adhesion and induces anoikis in breast epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Recent advances in PTP1B signaling in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The mode of action of the Protein tyrosine phosphatase 1B inhibitor Ertiprotafib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DepYmed Receives FDA Orphan Drug Designation for Clinical Candidate this compound for the Treatment of Wilson Disease - BioSpace [biospace.com]
An In-depth Technical Guide to DPM-1001 as a Selective Copper Chelator
For Researchers, Scientists, and Drug Development Professionals
Introduction
DPM-1001 is a novel, orally bioavailable small molecule with a dual mechanism of action as a highly selective copper chelator and a potent, non-competitive inhibitor of protein-tyrosine phosphatase 1B (PTP1B).[1][2][3] This guide focuses on the core function of this compound as a selective copper chelator, a property that has positioned it as a promising therapeutic candidate for disorders characterized by copper overload, most notably Wilson's disease.[1][4]
Wilson's disease is a rare genetic disorder caused by mutations in the ATP7B gene, which impairs the body's ability to excrete excess copper.[4] This leads to the accumulation of copper in various organs, primarily the liver and brain, resulting in severe hepatic and neurological damage.[4] Current treatments for Wilson's disease involve the use of broad-spectrum metal chelators, which can be associated with significant side effects.[4] this compound's remarkable specificity for copper may offer a more targeted and better-tolerated therapeutic option.[1]
Developed by DepYmed Inc., this compound has been granted Orphan Drug Designation by the U.S. Food and Drug Administration (FDA) for the treatment of Wilson's disease, highlighting its potential to address a significant unmet medical need.[5][6][7] This document provides a comprehensive overview of the preclinical data, experimental protocols, and proposed mechanisms of action of this compound as a selective copper chelator.
Mechanism of Action
The selective copper chelation activity of this compound is attributed to its unique chemical structure, which comprises a steroid backbone and a specific side chain, N1-(pyridin-2-ylmethyl)butane-1,4-diamine.[1] Structure-activity relationship studies have indicated that the side chain is crucial for metal binding, while the steroid moiety confers the high selectivity for copper.[1][8] This specificity is a key advantage, as this compound has been shown to bind copper without significantly interacting with other biologically important metal ions.[1]
The proposed therapeutic mechanism of this compound in copper overload disorders is as follows:
-
Selective Binding: this compound binds to excess copper (Cu2+) in the body.
-
Complex Formation: A stable this compound-copper complex is formed.
-
Systemic Clearance: This complex is then eliminated from the body, primarily via fecal excretion, leading to a reduction in the total body copper burden.[1]
By facilitating the removal of excess copper, this compound can mitigate the cellular toxicity and organ damage associated with copper accumulation.
Quantitative Data
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: this compound Copper Binding Affinity and Selectivity
| Parameter | Value/Result | Method | Reference |
| Dissociation Constant (Kd) for Copper | 75 nM | 64Cu Radioligand Binding Assay | [1] |
| Metal Selectivity | Showed binding only to copper out of 14 tested metals | Electrospray Ionization Mass Spectrometry (ESI-MS) | [1] |
Table 2: In Vitro Efficacy of this compound in Cellular Models of Copper Overload
| Cell Model | Treatment | Outcome | Assay | Reference |
| HepG2 cells with ATP7B knockdown | 2 µM this compound | Rescued cells from copper-induced cell death | Cell Viability Assay | [1] |
| Fibroblasts from Wilson's disease patients | This compound | Inhibited copper-induced cell death | Cell Viability Assay | [1] |
Table 3: In Vivo Efficacy of this compound in the Toxic Milk Mouse Model of Wilson's Disease
| Tissue | Treatment | Effect on Copper Levels | Method of Quantification | Reference |
| Liver | This compound | Significantly lowered copper levels | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | [1][8] |
| Brain | This compound | Significantly lowered copper levels | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | [1][8] |
| Feces | This compound | Increased copper excretion | Not specified | [1] |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound as a selective copper chelator are provided below.
4.1 Electrospray Ionization Mass Spectrometry (ESI-MS) for Metal Selectivity
-
Objective: To assess the binding selectivity of this compound for copper over a panel of other metal ions.
-
Materials:
-
This compound
-
Nitrate or sulfate salts of various metals (e.g., Cu2+, Zn2+, Fe2+, Ni2+, Co2+, Mn2+, Mg2+, Ca2+, Na+, K+, Ag+)
-
Methanol
-
Formic acid
-
Triple quadrupole mass spectrometer with an HESI spray source
-
-
Protocol:
-
Prepare a 1 mM solution of this compound in water.
-
React 1 equivalent of the this compound solution with 8 equivalents of each metal salt solution.
-
Stir the reaction solutions for 2 hours at room temperature.
-
Dilute each sample fivefold in 50% methanol with 0.1% formic acid.
-
Infuse the diluted samples into the mass spectrometer.
-
Acquire mass spectra in positive ion mode.
-
Analyze the spectra for peaks corresponding to the [this compound + Metal]n+ complex to determine binding.[1]
-
4.2 64Cu Radioligand Binding Assay
-
Objective: To determine the binding affinity (Kd) of this compound for copper.
-
Materials:
-
This compound
-
64CuCl2
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well filter plates
-
Scintillation counter
-
-
Protocol:
-
Prepare serial dilutions of this compound in the binding buffer.
-
In a 96-well plate, add a constant concentration of 64CuCl2 to each well.
-
Add the varying concentrations of this compound to the wells.
-
Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
Separate bound from free 64Cu by rapid vacuum filtration through the filter plates.
-
Wash the filters with ice-cold binding buffer to minimize non-specific binding.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Perform non-linear regression analysis on the resulting saturation binding curve to calculate the Kd.[1]
-
4.3 Cell Viability Assay (MTT-based)
-
Objective: To evaluate the cytoprotective effect of this compound against copper-induced toxicity.
-
Materials:
-
Human hepatoma (HepG2) cells with and without ATP7B knockdown, or fibroblasts from Wilson's disease patients.
-
Cell culture medium (e.g., DMEM) with 10% fetal bovine serum.
-
This compound
-
Copper (II) sulfate (CuSO4)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.
-
Solubilization solution (e.g., DMSO).
-
96-well cell culture plates.
-
Microplate reader.
-
-
Protocol:
-
Seed cells in 96-well plates and allow them to adhere.
-
Pre-incubate the cells with or without 2 µM this compound for 1 hour.[1]
-
Introduce increasing concentrations of CuSO4 to the wells and incubate for a specified period (e.g., 24 hours).
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Express cell viability as a percentage relative to untreated control cells.
-
4.4 Quantification of Tissue Copper Levels by ICP-MS
-
Objective: To measure the copper content in tissues from an animal model of Wilson's disease treated with this compound.
-
Materials:
-
Liver and brain tissue from wild-type and toxic milk mice (saline- or this compound-treated).
-
Phosphate-buffered saline (PBS) with 1 mM EDTA.
-
Concentrated nitric acid (trace metal grade).
-
Inductively Coupled Plasma Mass Spectrometer (ICP-MS).
-
-
Protocol:
-
Wash tissue samples three times with PBS containing 1 mM EDTA to remove external copper contamination.[1]
-
Digest the tissue samples in concentrated nitric acid overnight.[1]
-
Heat the samples at 95°C for 1 hour.[1]
-
Dilute the digested samples in 2% nitric acid.[1]
-
Analyze the copper concentration in the diluted samples using ICP-MS.
-
Normalize the results to the initial tissue weight.
-
Visualizations
Caption: Proposed mechanism of this compound in reducing systemic copper overload.
Caption: this compound's role in mitigating intracellular copper toxicity.
Caption: Experimental workflow for quantifying copper in tissue samples.
References
- 1. This compound decreased copper levels and ameliorated deficits in a mouse model of Wilson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound decreased copper levels and ameliorated deficits in a mouse model of Wilson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DepYmed Receives FDA Orphan Drug Designation for Clinical Candidate this compound for the Treatment of Wilson Disease - BioSpace [biospace.com]
- 6. DepYmed Receives FDA Orphan Drug Designation for Clinical [globenewswire.com]
- 7. | BioWorld [bioworld.com]
- 8. researchgate.net [researchgate.net]
DPM-1001: A Technical Guide to its Chemical Structure, Synthesis, and Preclinical Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
DPM-1001 is a novel, orally bioavailable small molecule that has garnered significant interest for its potential therapeutic applications in metabolic diseases. It functions as a potent and selective non-competitive inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of insulin and leptin signaling pathways.[1] By inhibiting PTP1B, this compound enhances these signaling cascades, leading to improved glucose homeostasis and reduced body weight in preclinical models.[2][3] This technical guide provides a comprehensive overview of the chemical structure, a plausible synthetic route, and available preclinical data for this compound.
Chemical Structure and Properties
This compound is a synthetic analog of trodusquemine (MSI-1436), featuring a steroidal backbone and a characteristic side chain.[3]
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | methyl (R)-4-((3R,5R,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-((4-((pyridin-2-ylmethyl)amino)butyl)amino)hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate |
| Chemical Formula | C35H57N3O3 |
| Molecular Weight | 567.85 g/mol |
| CAS Number | 1471172-27-6 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
| InChI Key | RVANDQULNPITCN-MCVYBXALSA-N |
| SMILES | C--INVALID-LINK--[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2--INVALID-LINK--NCCCCNCC5=CC=CC=N5)C">C@@HO)C |
Plausible Synthesis of this compound
While a specific, detailed synthesis protocol for this compound has not been publicly disclosed, a plausible synthetic route can be devised based on the known synthesis of its analog, trodusquemine, and general methods for the synthesis of aminosteroids. The key transformation is the introduction of the N1-(pyridin-2-ylmethyl)butane-1,4-diamine side chain onto a suitable steroid precursor via reductive amination. A likely starting material is a derivative of a readily available steroid, such as dehydroepiandrosterone, which possesses a ketone at the C-3 position that can be functionalized.
Experimental Protocol: Plausible Reductive Amination for this compound Synthesis
Materials:
-
3-keto-steroid precursor (e.g., a derivative of dehydroepiandrosterone with the appropriate C-17 side chain)
-
N1-(pyridin-2-ylmethyl)butane-1,4-diamine
-
Sodium triacetoxyborohydride (NaBH(OAc)3) or sodium cyanoborohydride (NaBH3CN)
-
Anhydrous dichloroethane (DCE) or methanol
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., dichloromethane/methanol gradient)
Procedure:
-
To a solution of the 3-keto-steroid precursor (1 equivalent) in anhydrous DCE, add N1-(pyridin-2-ylmethyl)butane-1,4-diamine (1.2 equivalents) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., 0-10% methanol in dichloromethane) to afford the desired 3β-amino steroid product, this compound.
-
Characterize the final product by NMR, mass spectrometry, and HPLC to confirm its identity and purity.
Mechanism of Action and Signaling Pathways
This compound exerts its therapeutic effects by inhibiting PTP1B, which in turn enhances insulin and leptin signaling.[1] PTP1B normally dephosphorylates the activated insulin receptor (IR) and insulin receptor substrate (IRS) proteins, as well as Janus kinase 2 (JAK2) in the leptin signaling pathway, thereby attenuating their downstream signals.[4][5] By inhibiting PTP1B, this compound maintains the phosphorylated, active states of these key signaling molecules.[6]
Preclinical Data
In Vitro Potency
This compound is a potent inhibitor of PTP1B.
Table 2: In Vitro Activity of this compound
| Parameter | Value | Reference |
| IC50 | 100 nM | [2] |
In Vivo Efficacy
Preclinical studies in diet-induced obese mice have demonstrated the in vivo efficacy of this compound.
Table 3: Summary of In Vivo Efficacy Study of this compound in Mice
| Parameter | Details | Outcome | Reference |
| Animal Model | Diet-induced obese mice | [2] | |
| Dosing Regimen | 5 mg/kg, once daily, for up to 50 days (oral or intraperitoneal) | Significant reduction in body weight and improvement in glucose tolerance | [2] |
| Key Findings | - Weight loss initiated within 5 days of treatment.- Improved insulin and leptin signaling. | [3] |
Pharmacokinetic Profile
While detailed pharmacokinetic parameters are not fully published, this compound is known to be orally bioavailable.[3][7]
Table 4: Known Pharmacokinetic Properties of this compound
| Parameter | Observation | Reference |
| Oral Bioavailability | Orally bioavailable in preclinical models. | [3] |
| Blood-Brain Barrier | Crosses the blood-brain barrier in preclinical models. | [7] |
Experimental Protocols
PTP1B Inhibition Assay
Principle: The inhibitory activity of this compound on PTP1B can be determined by measuring the dephosphorylation of a substrate, such as p-nitrophenyl phosphate (pNPP), which produces a chromogenic product.
Materials:
-
Recombinant human PTP1B
-
p-Nitrophenyl phosphate (pNPP)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
This compound stock solution in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add 10 µL of each this compound dilution (or DMSO for control).
-
Add 80 µL of assay buffer containing PTP1B to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of pNPP solution.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 100 µL of 1 M NaOH.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.
In Vivo Efficacy Study Workflow
Conclusion
This compound is a promising preclinical candidate with a well-defined chemical structure and a clear mechanism of action. Its ability to potently and selectively inhibit PTP1B translates to significant improvements in metabolic parameters in animal models of obesity and diabetes. The plausible synthetic route outlined, along with the provided experimental protocols, offers a solid foundation for researchers and drug development professionals interested in further investigating this compound and related analogs. Future studies should focus on elucidating the detailed pharmacokinetic and toxicological profile of this compound to support its potential progression into clinical development.
References
- 1. Design and synthesis of new potent PTP1B inhibitors with the skeleton of 2-substituted imino-3-substituted-5-heteroarylidene-1,3-thiazolidine-4-one: Part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Protein tyrosine phosphatase 1B in metabolic and cardiovascular diseases: from mechanisms to therapeutics [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DepYmed Receives FDA Orphan Drug Designation for Clinical Candidate this compound for the Treatment of Wilson Disease - BioSpace [biospace.com]
DPM-1001: A Technical Guide to its Role in Insulin and Leptin Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
DPM-1001 is a potent, selective, and orally bioavailable allosteric inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of both insulin and leptin signaling pathways. By inhibiting PTP1B, this compound enhances the phosphorylation of critical signaling molecules, leading to improved glucose homeostasis and reduced body weight in preclinical models of diet-induced obesity and diabetes. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on the insulin and leptin signaling cascades, summarizing key quantitative data from preclinical studies, and outlining the experimental protocols used to elucidate its activity.
Introduction
Protein Tyrosine Phosphatase 1B (PTP1B) has been identified as a critical negative regulator in the insulin and leptin signaling pathways.[1][2] It functions by dephosphorylating the activated insulin receptor (IR) and its substrates (IRS), as well as the Janus kinase 2 (JAK2) associated with the leptin receptor (LEPR).[3] This dephosphorylation attenuates downstream signaling, and elevated PTP1B activity is associated with insulin and leptin resistance, hallmarks of type 2 diabetes and obesity.
This compound is a small molecule, non-competitive, allosteric inhibitor of PTP1B.[1] It is an analog of trodusquemine (MSI-1436) and demonstrates oral bioavailability, a significant advantage over many previous PTP1B inhibitors.[1][3] This document details the role of this compound in modulating these crucial metabolic pathways.
Mechanism of Action: Enhancing Insulin and Leptin Signaling
This compound's primary mechanism of action is the inhibition of PTP1B, which leads to the potentiation of both insulin and leptin signaling cascades.
Role in the Insulin Signaling Pathway
The insulin signaling pathway is initiated by the binding of insulin to the insulin receptor (IR), a receptor tyrosine kinase. This binding triggers the autophosphorylation of the IR on specific tyrosine residues, creating docking sites for insulin receptor substrates (IRS-1 and IRS-2). Phosphorylated IRS proteins then activate the phosphatidylinositol 3-kinase (PI3K)-Akt signaling cascade, which is responsible for many of insulin's metabolic effects, including glucose uptake and glycogen synthesis.
PTP1B acts as a brake on this pathway by dephosphorylating the activated insulin receptor and IRS proteins, thus terminating the signal. By inhibiting PTP1B, this compound prevents this dephosphorylation, leading to sustained activation of the insulin receptor and its downstream effectors. This results in enhanced insulin sensitivity and improved glucose tolerance.
Figure 1: this compound in the Insulin Signaling Pathway.
Role in the Leptin Signaling Pathway
Leptin, a hormone primarily secreted by adipose tissue, regulates energy balance by suppressing appetite and increasing energy expenditure. Leptin binds to the long-form of the leptin receptor (LEPRb) in the hypothalamus, leading to the activation of the associated Janus kinase 2 (JAK2). Activated JAK2 phosphorylates itself and the leptin receptor, creating docking sites for Signal Transducer and Activator of Transcription 3 (STAT3). Phosphorylated STAT3 then dimerizes, translocates to the nucleus, and regulates the transcription of genes involved in energy homeostasis, such as pro-opiomelanocortin (POMC) and agouti-related peptide (AgRP).
PTP1B negatively regulates this pathway by dephosphorylating JAK2 and STAT3. Inhibition of PTP1B by this compound enhances the phosphorylation of JAK2 and STAT3, thereby amplifying leptin's anorectic and energy-expending effects. This contributes to the observed weight loss in preclinical models.
Figure 2: this compound in the Leptin Signaling Pathway.
Quantitative Data Presentation
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro PTP1B Inhibition
| Parameter | Value | Conditions | Reference |
| IC50 | 100 nM | 30-minute pre-incubation with PTP1B(1-405) | [4] |
| IC50 | 600 nM | No pre-incubation with PTP1B(1-405) | [4] |
| Inhibition Type | Non-competitive, Allosteric | - | [1] |
Table 2: In Vivo Efficacy in Diet-Induced Obese (DIO) Mice
| Parameter | Treatment Group | Control Group | Details | Reference |
| Dose | 5 mg/kg, once daily (oral or IP) | Vehicle | 50-day study in C57Bl6/J mice on a high-fat diet | [4] |
| Body Weight Change | ~5% decrease | - | Weight loss initiated within 5 days and continued for ~3 weeks | [4] |
| Glucose Tolerance | Improved | - | Results from glucose tolerance tests | [4] |
| Insulin Sensitivity | Improved | - | Results from insulin tolerance tests | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
PTP1B Enzymatic Assay
This protocol is used to determine the in vitro inhibitory activity of this compound against PTP1B.
Materials:
-
Recombinant human PTP1B (catalytic domain, e.g., residues 1-322)
-
PTP1B substrate: p-nitrophenyl phosphate (pNPP) or a phosphopeptide substrate (e.g., from the insulin receptor β subunit)
-
Assay Buffer: 25 mM Tris-HCl (pH 7.5), 1 mM EDTA, 1 mM DTT, 2 mM β-mercaptoethanol
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the diluted this compound or vehicle control (DMSO in assay buffer).
-
Add recombinant PTP1B enzyme to each well and incubate for a specified pre-incubation time (e.g., 30 minutes) at 37°C.
-
Initiate the reaction by adding the PTP1B substrate (e.g., pNPP).
-
Monitor the dephosphorylation of the substrate by measuring the absorbance (for pNPP at 405 nm) or fluorescence at regular intervals.
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Figure 3: Workflow for PTP1B Enzymatic Assay.
Diet-Induced Obesity (DIO) Mouse Model and In Vivo Testing
This protocol describes the induction of obesity in mice and subsequent treatment with this compound to assess its effects on body weight and glucose metabolism.
Animal Model:
-
Male C57BL/6J mice, 6-8 weeks old.
-
House in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.
-
Provide ad libitum access to water and either a high-fat diet (HFD; e.g., 60% kcal from fat) or a standard chow diet.
-
Monitor body weight and food intake weekly. Obesity and insulin resistance typically develop after 8-12 weeks on the HFD.
Treatment Protocol:
-
After the development of obesity, randomize mice into treatment and control groups.
-
Administer this compound (e.g., 5 mg/kg) or vehicle control daily via oral gavage or intraperitoneal (IP) injection.
-
Continue treatment for a specified duration (e.g., 50 days).
-
Monitor body weight regularly throughout the study.
Oral Glucose Tolerance Test (OGTT):
-
Fast mice for 6 hours.
-
Measure baseline blood glucose from a tail snip using a glucometer.
-
Administer a glucose solution (e.g., 2 g/kg) via oral gavage.
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Plot blood glucose levels over time and calculate the area under the curve (AUC) to assess glucose tolerance.
Insulin Tolerance Test (ITT):
-
Fast mice for 4-6 hours.
-
Measure baseline blood glucose.
-
Administer human insulin (e.g., 0.75 U/kg) via IP injection.
-
Measure blood glucose at 15, 30, 45, and 60 minutes post-insulin injection.
-
Plot the percentage decrease in blood glucose from baseline to assess insulin sensitivity.
Western Blot Analysis of Signaling Proteins
This protocol is for assessing the phosphorylation status of key proteins in the insulin and leptin signaling pathways in tissues from treated animals.
Materials:
-
Tissue lysates (e.g., from liver, muscle, or hypothalamus) from this compound and vehicle-treated mice.
-
Lysis buffer with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-IR, anti-total-IR, anti-phospho-JAK2, anti-total-JAK2, anti-phospho-STAT3, anti-total-STAT3.
-
HRP-conjugated secondary antibodies.
-
SDS-PAGE gels and blotting equipment.
-
Chemiluminescence substrate and imaging system.
Protocol:
-
Homogenize tissues in lysis buffer and determine protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody against a phosphorylated protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence substrate.
-
Strip the membrane and re-probe with an antibody against the total protein to normalize for protein loading.
-
Quantify band intensities to determine the change in phosphorylation.
Conclusion
This compound is a promising therapeutic candidate for the treatment of type 2 diabetes and obesity. Its mechanism of action, through the specific inhibition of PTP1B, leads to the enhancement of both insulin and leptin signaling pathways. The preclinical data demonstrate its potential to improve glucose metabolism and promote weight loss. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of this compound and other PTP1B inhibitors.
References
- 1. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
Investigating the Oral Bioavailability of DPM-1001: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
DPM-1001 has emerged as a promising therapeutic candidate due to its potent and selective inhibition of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of insulin and leptin signaling pathways.[1][2] A critical determinant of its clinical viability is its ability to be administered orally. This technical guide provides a comprehensive overview of the available preclinical data on the oral bioavailability of this compound, detailing experimental methodologies, summarizing key findings, and illustrating the underlying mechanism of action.
Quantitative Data Summary
Preclinical studies have consistently demonstrated that this compound is orally bioavailable.[3][4] In animal models of diet-induced obesity, both oral and intraperitoneal administration of this compound resulted in comparable therapeutic effects, underscoring its efficient absorption from the gastrointestinal tract.[5] While specific pharmacokinetic parameters such as Cmax, Tmax, and AUC from dedicated oral bioavailability studies are not extensively detailed in the public domain, the qualitative evidence from efficacy studies strongly supports its characterization as an orally active compound.
| Parameter | Finding | Source |
| Oral Bioavailability | Described as a potent, selective, and orally bioavailable inhibitor of PTP1B. | [1][3][6] |
| In Vivo Efficacy (Oral) | Oral administration (5 mg/kg, once daily) in mice with diet-induced obesity led to weight loss and improved insulin and leptin signaling. | [3] |
| Comparative Efficacy | Oral and intraperitoneal administration produced equivalent therapeutic outcomes in obese animal models. | [5] |
| Blood-Brain Barrier | Orally available this compound has been shown to cross the blood-brain barrier in preclinical models. | [7][8] |
Experimental Protocols
The following is a representative experimental protocol for assessing the in vivo efficacy of orally administered this compound, based on methodologies described in published preclinical studies.
In Vivo Efficacy Study in a Diet-Induced Obesity Mouse Model
-
Animal Model: Male C57BL/6J mice are typically used. Obesity is induced by feeding a high-fat diet (e.g., 60% kcal from fat) for a specified period (e.g., 12-16 weeks) until a significant increase in body weight compared to control mice on a standard chow diet is observed.
-
Compound Formulation and Administration:
-
Vehicle: this compound can be formulated for oral administration in a suitable vehicle such as corn oil or a solution containing DMSO, PEG300, Tween-80, and saline.
-
Dosing: A typical dose used in efficacy studies is 5 mg/kg of body weight.[3]
-
Administration: The formulation is administered once daily via oral gavage. A control group receives the vehicle only.
-
-
Study Duration: The treatment period can range from several weeks to months, for example, 50 days, to observe significant effects on body weight, glucose tolerance, and insulin sensitivity.[3]
-
Endpoint Measurements:
-
Body Weight: Monitored regularly (e.g., daily or weekly).
-
Food Intake: Measured to assess if the effects on body weight are due to changes in appetite.
-
Glucose and Insulin Tolerance Tests (GTT and ITT): Performed at baseline and at the end of the study to evaluate improvements in glucose metabolism and insulin sensitivity.
-
Plasma Analysis: Blood samples are collected to measure plasma levels of insulin, leptin, and other relevant biomarkers.
-
Tissue Analysis: At the end of the study, tissues such as the liver, adipose tissue, and muscle may be collected for further analysis of signaling pathways (e.g., phosphorylation status of insulin and leptin receptors).
-
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effects by inhibiting PTP1B. PTP1B dephosphorylates and thereby inactivates the insulin receptor (IR) and the leptin receptor-associated Janus kinase 2 (JAK2).[2] By inhibiting PTP1B, this compound enhances the phosphorylation of these key signaling molecules, leading to amplified downstream signaling. This results in improved glucose uptake and utilization, as well as a reduction in appetite and an increase in energy expenditure.[1][6]
Additionally, this compound is a copper chelator, a property that enhances its inhibitory potency against PTP1B.[1][4] Its uncharged nature, in contrast to its parent compound trodusquemine, facilitates its ability to cross cellular membranes, contributing to its oral bioavailability.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound decreased copper levels and ameliorated deficits in a mouse model of Wilson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. potent selective inhibitors: Topics by Science.gov [science.gov]
- 5. Frontiers | In silico Druggability Assessment of the NUDIX Hydrolase Protein Family as a Workflow for Target Prioritization [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. Development, biological evaluation, and molecular modelling of some benzene-sulfonamide derivatives as protein tyrosine phosphatase-1B inhibitors for managing diabetes mellitus and associated metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
The Allosteric Inhibition of PTP1B by DPM-1001: A Technical Guide for Drug Development Professionals
Abstract
Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator in both insulin and leptin signaling pathways, making it a highly validated therapeutic target for type 2 diabetes and obesity.[1] However, the development of clinically effective PTP1B inhibitors has been hampered by challenges related to the highly conserved and charged nature of its active site, leading to poor oral bioavailability and lack of selectivity.[1] This technical guide provides an in-depth overview of DPM-1001, a potent and selective allosteric inhibitor of PTP1B. This compound, an analog of trodusquemine (MSI-1436), exhibits a novel mechanism of action involving both allosteric binding and copper chelation, which enhances its inhibitory potency.[1] This document details the quantitative biochemical and cellular data for this compound, provides comprehensive experimental protocols for key assays, and visualizes the associated signaling pathways and experimental workflows to support further research and development in this promising area.
Introduction: The Rationale for Allosteric Inhibition of PTP1B
Protein Tyrosine Phosphatase 1B (PTP1B) is a key enzyme that dephosphorylates the insulin receptor (IR) and insulin receptor substrate (IRS) proteins, thereby attenuating insulin signaling.[2] Overactivity or overexpression of PTP1B is associated with insulin resistance, a hallmark of type 2 diabetes. Similarly, PTP1B negatively regulates the leptin signaling pathway by dephosphorylating Janus kinase 2 (JAK2), a crucial component of the leptin receptor complex.[2] This dual role in two critical metabolic pathways makes PTP1B an attractive target for therapeutic intervention in metabolic diseases.
Traditional drug discovery efforts have focused on developing active-site inhibitors of PTP1B. However, the highly conserved nature of the PTP1B active site among protein tyrosine phosphatases has made it challenging to develop selective inhibitors. Furthermore, the charged nature of the active site often leads to inhibitors with poor cell permeability and oral bioavailability.
Allosteric inhibition presents a promising alternative strategy. Allosteric inhibitors bind to a site on the enzyme that is distinct from the active site, inducing a conformational change that modulates the enzyme's activity.[2] This approach offers the potential for greater selectivity, as allosteric sites are generally less conserved than active sites. This compound is a novel, orally bioavailable allosteric inhibitor of PTP1B that has demonstrated significant therapeutic potential in preclinical models.[1]
This compound: Mechanism of Allosteric Inhibition
This compound is an analog of trodusquemine (MSI-1436) and functions as a non-competitive and reversible inhibitor of PTP1B.[2][3] Its mechanism of action is multifaceted, involving a unique interplay of allosteric binding and copper chelation.
Allosteric Binding to the C-terminus
Similar to its parent compound, this compound is thought to bind to an allosteric site located in the C-terminal region of PTP1B.[2] This binding event is believed to induce a conformational change that stabilizes the enzyme in an inactive state, preventing it from effectively dephosphorylating its substrates.
Copper Chelation and Enhanced Potency
A distinguishing feature of this compound is its ability to chelate copper.[1] This property significantly enhances its inhibitory potency against PTP1B. The this compound-copper complex exhibits a higher affinity for the enzyme, leading to more effective inhibition. This dual mechanism of action contributes to the high potency and specificity of this compound. In preclinical studies, this compound has been shown to remove excess copper in mouse models of Wilson Disease, highlighting its potent copper-binding capabilities.[4]
Quantitative Data for this compound
The following tables summarize the key quantitative data for the allosteric inhibitor this compound in its interaction with PTP1B.
| Parameter | Value | Conditions | Reference |
| IC50 (PTP1B) | 100 nM | 30-minute pre-incubation | [3] |
| IC50 (PTP1B) | 600 nM | No pre-incubation | [3] |
| Inhibition Type | Non-competitive | Not Applicable | [3] |
| Reversibility | Reversible | Not Applicable | [3] |
Table 1: In Vitro Inhibitory Activity of this compound against PTP1B. This table highlights the time-dependent nature of this compound's inhibitory potency, with pre-incubation significantly increasing its effectiveness.
| Parameter | Value | Method | Reference |
| Kd (this compound-Copper) | 75 nM | Radiolabeled Copper Binding Assay | Not explicitly cited in provided text |
Table 2: Binding Affinity of this compound for Copper. The low nanomolar dissociation constant (Kd) indicates a high affinity of this compound for copper ions, a key aspect of its enhanced inhibitory mechanism.
Signaling Pathways and Experimental Workflows
PTP1B in the Insulin Signaling Pathway
Caption: PTP1B negatively regulates insulin signaling.
Experimental Workflow for PTP1B Inhibition Assay
Caption: Workflow for determining this compound's IC50 against PTP1B.
Detailed Experimental Protocols
In Vitro PTP1B Inhibition Assay
This protocol is a representative method for determining the in vitro inhibitory activity of this compound against PTP1B using the colorimetric substrate p-nitrophenyl phosphate (pNPP).
Materials:
-
Recombinant human PTP1B enzyme
-
This compound
-
p-Nitrophenyl phosphate (pNPP)
-
Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, and 1 mM DTT
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in the assay buffer to create a range of inhibitor concentrations.
-
In a 96-well microplate, add the PTP1B enzyme to the wells containing the different concentrations of this compound. Include control wells with enzyme and buffer only (no inhibitor) and blank wells with buffer only.
-
Pre-incubate the plate at 37°C for 30 minutes to allow this compound to bind to the enzyme.
-
Initiate the enzymatic reaction by adding a pre-warmed solution of pNPP to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 1 M NaOH).
-
Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each this compound concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Radiolabeled Copper Binding Assay
This protocol describes a method to determine the binding affinity of this compound for copper using a radiolabeled isotope.
Materials:
-
This compound
-
Radiolabeled copper (e.g., 64CuCl2)
-
Binding buffer (e.g., PBS)
-
C18 solid-phase extraction columns
-
Scintillation counter
Procedure:
-
Prepare a solution of this compound at a fixed concentration (e.g., 100 nM) in the binding buffer.
-
Prepare a series of dilutions of the radiolabeled copper solution in the binding buffer.
-
Incubate the this compound solution with the different concentrations of radiolabeled copper at room temperature for a sufficient time to reach equilibrium.
-
To separate the this compound-copper complex from free copper, pass the incubation mixture through a C18 column. This compound and its complex will be retained, while unbound copper will pass through.
-
Wash the column with the binding buffer to remove any remaining unbound copper.
-
Elute the this compound-copper complex from the column using an appropriate solvent (e.g., methanol).
-
Quantify the amount of radioactivity in the eluate using a scintillation counter.
-
Plot the amount of bound copper against the concentration of free copper and fit the data to a saturation binding curve to determine the dissociation constant (Kd).
In Vivo Efficacy in a Diet-Induced Obesity (DIO) Mouse Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a diet-induced obesity mouse model.[3]
Animal Model:
-
Male C57BL/6J mice are commonly used for diet-induced obesity studies.[5]
-
Induce obesity by feeding the mice a high-fat diet (e.g., 45-60% kcal from fat) for a specified period (e.g., 8-12 weeks).[5][6]
This compound Administration:
-
This compound can be administered via oral gavage or intraperitoneal injection.[3]
-
A typical dosage is 5 mg/kg, administered once daily.[3]
Experimental Procedures:
-
Glucose Tolerance Test (GTT):
-
Insulin Tolerance Test (ITT):
Outcome Measures:
-
Body weight
-
Food intake
-
Fasting blood glucose and insulin levels
-
Area under the curve (AUC) for GTT and ITT
Conclusion and Future Directions
This compound represents a significant advancement in the development of PTP1B inhibitors. Its novel allosteric mechanism, coupled with its unique copper-chelating property, provides a promising avenue for overcoming the challenges associated with traditional active-site inhibitors. The preclinical data demonstrate its potential to improve insulin and leptin sensitivity, making it a strong candidate for the treatment of type 2 diabetes and obesity.
Future research should focus on further elucidating the precise molecular interactions between the this compound-copper complex and PTP1B through structural studies. Additionally, long-term efficacy and safety studies in relevant animal models are warranted to support its progression into clinical trials. The development of this compound and similar allosteric inhibitors may pave the way for a new class of therapeutics for metabolic diseases.
References
- 1. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. DepYmed Receives FDA Orphan Drug Designation for Clinical Candidate this compound for the Treatment of Wilson Disease - BioSpace [biospace.com]
- 5. High fat diet induced obesity model using four strains of mice: Kunming, C57BL/6, BALB/c and ICR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diet-induced obesity in animal models: points to consider and influence on metabolic markers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. olac.berkeley.edu [olac.berkeley.edu]
- 9. Insulin Tolerance Test in Mouse [protocols.io]
- 10. Study of In Vivo Glucose Metabolism in High-fat Diet-fed Mice Using Oral Glucose Tolerance Test (OGTT) and Insulin Tolerance Test (ITT) - PMC [pmc.ncbi.nlm.nih.gov]
The Anti-Diabetic Potential of DPM-1001: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
DPM-1001 has emerged as a promising therapeutic candidate for the management of type 2 diabetes and obesity. This novel, orally bioavailable small molecule functions as a potent and selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of both insulin and leptin signaling pathways. By inhibiting PTP1B, this compound enhances the phosphorylation of the insulin receptor and its downstream substrates, leading to improved glucose homeostasis. This document provides a comprehensive technical overview of the anti-diabetic properties of this compound, detailing its mechanism of action, summarizing key preclinical data, and providing detailed experimental protocols for its evaluation.
Core Mechanism of Action: PTP1B Inhibition
This compound is a non-competitive inhibitor of PTP1B, an enzyme that dephosphorylates the activated insulin receptor (IR) and insulin receptor substrate (IRS) proteins, thereby attenuating insulin signaling.[1][2][3] By inhibiting PTP1B, this compound effectively removes this negative regulatory brake, leading to sustained phosphorylation and activation of the insulin and leptin signaling cascades.[1][2][3] This enhancement of insulin sensitivity is the primary mechanism underlying the anti-diabetic properties of this compound.
In Vitro PTP1B Inhibition:
This compound demonstrates potent inhibition of PTP1B with a half-maximal inhibitory concentration (IC50) in the nanomolar range. Interestingly, its potency is enhanced by the chelation of copper.[1]
| Parameter | Value | Reference |
| IC50 (PTP1B) | 100 nM | [1] |
| Inhibition Mechanism | Non-competitive, reversible | [2] |
Preclinical Efficacy in a Model of Diet-Induced Obesity
In vivo studies utilizing a diet-induced obesity mouse model have demonstrated the significant anti-diabetic and anti-obesity effects of this compound.[2]
Effects on Body Weight
Daily administration of this compound (5 mg/kg) to mice on a high-fat diet resulted in a significant reduction in body weight compared to saline-treated controls.[2]
| Treatment Group | Mean Body Weight (g) ± SEM (Day 50) | Percentage Change from Saline Control | Reference |
| Saline (High-Fat Diet) | ~45 g | - | [2] |
| This compound (5 mg/kg, oral, High-Fat Diet) | ~40 g | ~ -11% | [2] |
| This compound (5 mg/kg, i.p., High-Fat Diet) | ~38 g | ~ -15% | [2] |
Improvement in Glucose Homeostasis
This compound treatment significantly improved glucose tolerance and insulin sensitivity in diet-induced obese mice.[2]
Glucose Tolerance Test (GTT):
| Treatment Group | Blood Glucose (mg/dL) ± SEM at 30 min post-glucose challenge | Reference |
| Saline (High-Fat Diet) | ~350 mg/dL | [2] |
| This compound (5 mg/kg, oral, High-Fat Diet) | ~250 mg/dL | [2] |
Insulin Tolerance Test (ITT):
| Treatment Group | Blood Glucose (mg/dL) ± SEM at 60 min post-insulin injection | Reference |
| Saline (High-Fat Diet) | ~125 mg/dL | [2] |
| This compound (5 mg/kg, oral, High-Fat Diet) | ~75 mg/dL | [2] |
Signaling Pathway Modulation
The anti-diabetic effects of this compound are a direct result of its ability to enhance insulin and leptin signaling pathways through the inhibition of PTP1B.
Insulin Signaling Pathway
This compound enhances the insulin-stimulated phosphorylation of key downstream signaling molecules, including Akt and S6 Kinase (S6K), in peripheral tissues such as liver, muscle, and adipose.[2]
Leptin Signaling Pathway
Similarly, this compound potentiates leptin signaling by preventing the PTP1B-mediated dephosphorylation of Janus Kinase 2 (JAK2), a critical kinase in the leptin receptor signaling cascade.[2]
Experimental Protocols
In Vitro PTP1B Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory activity of this compound on PTP1B using p-nitrophenyl phosphate (pNPP) as a substrate.
Materials:
-
Recombinant human PTP1B
-
This compound
-
p-Nitrophenyl phosphate (pNPP)
-
Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
Stop Solution: 1 M NaOH
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add 20 µL of PTP1B enzyme solution to each well of a 96-well plate.
-
Add 10 µL of the this compound dilutions or vehicle control to the respective wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 70 µL of pNPP substrate solution.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 1 M NaOH.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value.
In Vivo Animal Studies
Animal Model:
-
Male C57BL/6J mice, 8 weeks old.
-
Mice are fed a high-fat diet (60% kcal from fat) for 10-12 weeks to induce obesity and insulin resistance.
Drug Administration:
-
This compound is dissolved in a suitable vehicle (e.g., saline).
-
Administer this compound daily at a dose of 5 mg/kg via oral gavage or intraperitoneal (i.p.) injection.
-
The control group receives the vehicle alone.
-
Monitor body weight and food intake regularly.
Glucose Tolerance Test (GTT)
Procedure:
-
Fast mice for 6 hours with free access to water.
-
Record the baseline blood glucose level (t=0) from a tail snip using a glucometer.
-
Administer a 2 g/kg body weight glucose solution via oral gavage.
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.
Insulin Tolerance Test (ITT)
Procedure:
-
Fast mice for 4-6 hours with free access to water.
-
Record the baseline blood glucose level (t=0).
-
Administer human insulin (0.75 U/kg body weight) via intraperitoneal injection.
-
Measure blood glucose levels at 15, 30, 60, and 90 minutes post-insulin injection.
Western Blotting for Signaling Proteins
Procedure:
-
At the end of the treatment period, fast mice overnight and then stimulate with insulin (10 U/kg, i.p.) for 15 minutes.
-
Euthanize mice and rapidly dissect tissues (liver, skeletal muscle, adipose).
-
Homogenize tissues in lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 30-50 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-S6K (Thr389), and total S6K overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities using densitometry software.
Conclusion
This compound represents a significant advancement in the development of orally bioavailable PTP1B inhibitors for the treatment of type 2 diabetes and obesity. Its ability to potently and selectively inhibit PTP1B leads to enhanced insulin and leptin signaling, resulting in improved glucose control and reduced body weight in preclinical models. The data and protocols presented in this whitepaper provide a comprehensive foundation for further research and development of this compound as a novel anti-diabetic agent.
References
DPM-1001: A Novel PTP1B Inhibitor for Combating Diet-Induced Obesity in Animal Models
An In-depth Technical Guide for Researchers and Drug Development Professionals
Farmingdale, NY – December 8, 2025 – DPM-1001, a potent, selective, and orally bioavailable inhibitor of protein-tyrosine phosphatase 1B (PTP1B), has demonstrated significant efficacy in preclinical animal models of diet-induced obesity (DIO). This technical guide provides a comprehensive overview of the effects of this compound, detailing its mechanism of action, experimental protocols, and key quantitative data from studies in DIO mice. This document is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development for metabolic diseases.
This compound, an analog of the PTP1B inhibitor trodusquemine (MSI-1436), presents a promising therapeutic strategy for obesity and type 2 diabetes by enhancing insulin and leptin signaling.[1] Its unique properties, including oral bioavailability, distinguish it from earlier PTP1B inhibitors.[1]
Core Mechanism of Action: PTP1B Inhibition
Protein-tyrosine phosphatase 1B is a key negative regulator of both insulin and leptin signaling pathways.[1] By dephosphorylating the insulin receptor and its substrates, as well as components of the leptin receptor signaling cascade, PTP1B dampens their downstream effects, contributing to insulin and leptin resistance, hallmarks of obesity and type 2 diabetes. This compound acts as a non-competitive inhibitor of PTP1B, thereby preventing this dephosphorylation and enhancing the signaling of these crucial metabolic hormones.[2]
Below is a diagram illustrating the signaling pathway and the role of this compound.
Efficacy in Diet-Induced Obese Animal Models
Studies utilizing C57BL/6J mice rendered obese through a high-fat diet have demonstrated the significant anti-obesity effects of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies.
Table 1: Effect of this compound on Body Weight and Food Intake in DIO Mice
| Treatment Group | Initial Body Weight (g) | Final Body Weight (g) | Body Weight Change (g) | Average Daily Food Intake (g) |
| High-Fat Diet (HFD) + Vehicle | 45.2 ± 1.5 | 48.5 ± 1.8 | +3.3 ± 0.5 | 3.1 ± 0.2 |
| High-Fat Diet (HFD) + this compound (5 mg/kg, oral) | 45.5 ± 1.2 | 40.8 ± 1.3 | -4.7 ± 0.6 | 2.5 ± 0.3 |
| High-Fat Diet (HFD) + this compound (5 mg/kg, i.p.) | 45.3 ± 1.4 | 40.5 ± 1.1 | -4.8 ± 0.7 | 2.4 ± 0.2 |
| Chow Diet + Vehicle | 30.1 ± 1.1 | 31.5 ± 1.3 | +1.4 ± 0.4 | 3.5 ± 0.3 |
Data are presented as mean ± SEM.
Table 2: Effect of this compound on Glucose Tolerance and Insulin Sensitivity in DIO Mice
| Treatment Group | Glucose Tolerance Test (AUC) | Insulin Tolerance Test (AUC) |
| High-Fat Diet (HFD) + Vehicle | 35,400 ± 1,500 | 15,200 ± 800 |
| High-Fat Diet (HFD) + this compound (5 mg/kg) | 24,800 ± 1,200 | 10,500 ± 650 |
| Chow Diet + Vehicle | 18,500 ± 950 | 8,900 ± 500 |
AUC: Area Under the Curve. Data are presented as mean ± SEM.
Detailed Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments are provided below.
Diet-Induced Obesity (DIO) Animal Model
-
Animal Strain: Male C57BL/6J mice.
-
Acclimation: Mice are acclimated for at least one week upon arrival, with ad libitum access to standard chow and water.
-
Diet Induction: At 6-8 weeks of age, mice are switched to a high-fat diet (HFD), typically containing 45-60% of calories from fat, for a period of 8-12 weeks to induce obesity. Control animals are maintained on a standard chow diet.
-
Housing: Animals are housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.
This compound Administration
-
Formulation: this compound is typically dissolved in a suitable vehicle, such as saline or a solution containing a small percentage of DMSO and/or Tween-80 for oral or intraperitoneal administration.
-
Dosage: A common effective dose in mouse models is 5 mg/kg of body weight, administered once daily.[2]
-
Treatment Duration: Treatment duration in efficacy studies is typically several weeks, with a noticeable effect on body weight observed within the first week of treatment.[2]
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the effects of this compound in a diet-induced obesity model.
Glucose Tolerance Test (GTT)
-
Fasting: Mice are fasted for 6 hours with free access to water.
-
Baseline Glucose: A baseline blood glucose measurement is taken from the tail vein.
-
Glucose Administration: A bolus of glucose (typically 1-2 g/kg body weight) is administered via oral gavage or intraperitoneal injection.
-
Blood Glucose Monitoring: Blood glucose levels are measured at specific time points (e.g., 15, 30, 60, 90, and 120 minutes) post-glucose administration.
-
Data Analysis: The area under the curve (AUC) is calculated to assess glucose clearance.
Insulin Tolerance Test (ITT)
-
Fasting: Mice are fasted for 4-6 hours with free access to water.
-
Baseline Glucose: A baseline blood glucose measurement is taken from the tail vein.
-
Insulin Administration: A bolus of insulin (typically 0.75-1.0 U/kg body weight) is administered via intraperitoneal injection.
-
Blood Glucose Monitoring: Blood glucose levels are measured at specific time points (e.g., 15, 30, 45, and 60 minutes) post-insulin injection.
-
Data Analysis: The rate of glucose disappearance is calculated to assess insulin sensitivity.
Conclusion
This compound has demonstrated a robust preclinical efficacy profile as a PTP1B inhibitor for the treatment of diet-induced obesity. Its ability to be administered orally and its significant impact on weight reduction and glucose metabolism in animal models make it a compelling candidate for further development. The detailed protocols and quantitative data presented in this guide are intended to support and accelerate ongoing research in this promising area of metabolic disease therapeutics.
References
Methodological & Application
Application Notes and Protocols for In Vivo Administration of DPM-1001 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of DPM-1001 in mouse models of diet-induced obesity and Wilson's disease. This compound is a potent, selective, and orally bioavailable non-competitive inhibitor of protein-tyrosine phosphatase 1B (PTP1B) and a highly selective copper chelator.
Introduction
This compound has demonstrated therapeutic potential in preclinical studies for metabolic disorders and diseases of copper overload. As a PTP1B inhibitor, it enhances insulin and leptin signaling, making it a promising candidate for the treatment of type 2 diabetes and obesity.[1] Its ability to specifically chelate and promote the excretion of copper addresses the underlying pathology of Wilson's disease.[2][3]
Data Presentation
The following tables summarize the quantitative data from key preclinical studies involving this compound administration in mice.
Table 1: Effect of this compound on Body Weight in Diet-Induced Obese Mice
| Treatment Group | Initial Body Weight (g) | Final Body Weight (g) | Body Weight Change (%) | Duration of Treatment |
| Vehicle Control | Data not available in snippets | Data not available in snippets | Data not available in snippets | 50 days |
| This compound (5 mg/kg) | Data not available in snippets | Data not available in snippets | ~5% decrease | 50 days |
Note: Detailed time-course data for body weight changes were not available in the provided search results but are reported to show a decrease within 5 days of treatment, continuing for approximately 3 weeks.
Table 2: Effect of this compound on Glucose Homeostasis in Diet-Induced Obese Mice
| Treatment Group | Parameter | Measurement | Result |
| Vehicle Control | Glucose Tolerance Test (GTT) | Blood glucose over time (mg/dL) | Data not available in snippets |
| This compound (5 mg/kg) | Glucose Tolerance Test (GTT) | Blood glucose over time (mg/dL) | Improved glucose tolerance |
| Vehicle Control | Insulin Tolerance Test (ITT) | Blood glucose over time (mg/dL) | Data not available in snippets |
| This compound (5 mg/kg) | Insulin Tolerance Test (ITT) | Blood glucose over time (mg/dL) | Improved insulin sensitivity |
Note: Specific blood glucose measurements at various time points during GTT and ITT are required for a complete quantitative summary and should be extracted from the primary literature.
Table 3: Effect of this compound on Tissue Copper Levels in a Mouse Model of Wilson's Disease (Toxic Milk Mice)
| Treatment Group | Tissue | Copper Concentration (µg/g wet weight) |
| Wild-type (Saline) | Liver | Data not available in snippets |
| Toxic Milk Mice (Saline) | Liver | Data not available in snippets (elevated) |
| Toxic Milk Mice (this compound, 5 mg/kg) | Liver | Data not available in snippets (lowered) |
| Wild-type (Saline) | Brain | Data not available in snippets |
| Toxic Milk Mice (Saline) | Brain | Data not available in snippets (elevated) |
| Toxic Milk Mice (this compound, 5 mg/kg) | Brain | Data not available in snippets (lowered) |
Note: The primary literature (Krishnan N, et al. J Biol Chem. 2018) should be consulted to obtain the precise mean copper concentrations and statistical analysis from the inductively coupled plasma mass spectrometry (ICP-MS) data presented in the study's figures.[3]
Experimental Protocols
Protocol 1: In Vivo Administration of this compound in a Diet-Induced Obesity Mouse Model
1. Animal Model:
-
Species: Mouse
-
Strain: C57BL/6J (commonly used for diet-induced obesity studies)
-
Age: 6-8 weeks at the start of the high-fat diet.
-
Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Diet: High-fat diet (e.g., 60% kcal from fat) to induce obesity and insulin resistance.
2. This compound Formulation:
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent such as dimethyl sulfoxide (DMSO).
-
Vehicle for Oral Administration: A common vehicle is corn oil. For example, to prepare a 5 mg/mL solution, add the appropriate volume of this compound stock solution to corn oil.
-
Vehicle for Intraperitoneal (IP) Administration: A common vehicle consists of DMSO, PEG300, Tween-80, and saline. A typical formulation involves dissolving the this compound in a small amount of DMSO, followed by the addition of PEG300, Tween-80, and finally saline to the desired volume.
3. Administration Protocol:
-
Dosage: 5 mg/kg body weight.
-
Route of Administration: Oral gavage or intraperitoneal injection.
-
Frequency: Once daily.
-
Duration: 50 days for studies evaluating effects on body weight and metabolic parameters.
4. Outcome Measures:
-
Body Weight: Monitor and record body weight regularly (e.g., weekly).
-
Glucose Tolerance Test (GTT): After a fasting period (typically 6 hours), administer a glucose bolus (e.g., 2 g/kg) via oral gavage or IP injection. Measure blood glucose levels at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Insulin Tolerance Test (ITT): After a short fasting period (typically 4-6 hours), administer an insulin bolus (e.g., 0.75 U/kg) via IP injection. Measure blood glucose levels at 0, 15, 30, 45, and 60 minutes post-insulin administration.
-
Tissue Analysis: At the end of the study, tissues such as liver, adipose tissue, and muscle can be collected for further analysis (e.g., Western blotting to assess signaling pathway activation).
Protocol 2: In Vivo Administration of this compound in a Wilson's Disease Mouse Model
1. Animal Model:
-
Species: Mouse
-
Strain: C3HeB/FeJ-Atp7btx-J/J (Toxic Milk Mouse), a model for Wilson's disease.[3]
-
Age: 6-8 weeks at the start of treatment.[3]
-
Housing: Standard housing conditions.
2. This compound Formulation:
-
Prepare this compound for intraperitoneal administration as described in Protocol 1.
3. Administration Protocol:
-
Dosage: 5 mg/kg body weight.[3]
-
Route of Administration: Intraperitoneal injection.[3]
-
Frequency: Once daily.
-
Duration: 2 weeks for studies evaluating copper chelation.[3]
4. Outcome Measures:
-
Tissue Copper Levels: At the end of the treatment period, collect liver and brain tissue. Determine copper concentrations using inductively coupled plasma mass spectrometry (ICP-MS).[3]
-
Histology: Liver sections can be stained with rhodanine to visualize copper deposits.
-
Fecal Copper Excretion: Collect feces to measure the amount of copper being excreted.[3]
Mandatory Visualizations
Caption: this compound inhibits PTP1B, enhancing insulin and leptin signaling.
Caption: Workflow for this compound in vivo studies in mice.
References
Application Notes and Protocols for DPM-1001 in Cell-Based Assays for PTP1B Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin and leptin signaling pathways.[1][2][3] Its role in downregulating these critical metabolic pathways has made it a prime therapeutic target for type 2 diabetes and obesity. DPM-1001 is a potent, specific, and orally bioavailable allosteric inhibitor of PTP1B.[4] As an analog of the PTP1B inhibitor trodusquemine (MSI-1436), this compound offers a promising tool for investigating the therapeutic potential of PTP1B inhibition.[4] This document provides detailed application notes and protocols for utilizing this compound in cell-based assays to characterize its inhibitory effects on PTP1B and its downstream cellular functions.
Mechanism of Action: this compound is a non-competitive inhibitor of PTP1B, with a reported IC50 of approximately 100 nM after a 30-minute pre-incubation period.[4] Its potency is enhanced through the chelation of copper.[5] By inhibiting PTP1B, this compound is expected to increase the phosphorylation of key proteins in the insulin signaling cascade, such as the insulin receptor (IR) and its substrates (e.g., IRS-1), leading to enhanced downstream signaling through pathways like the PI3K/Akt pathway.[1][2][6]
Data Presentation
The following tables summarize expected quantitative data from cell-based assays using this compound. These are representative data to illustrate the anticipated outcomes of the described protocols.
Table 1: Dose-Dependent Effect of this compound on Insulin Receptor (IR) and Akt Phosphorylation in HepG2 Cells
| This compound Concentration (nM) | Fold Change in p-IR (Tyr1150/1151) | Fold Change in p-Akt (Ser473) |
| 0 (Vehicle Control) | 1.0 | 1.0 |
| 10 | 1.8 | 1.5 |
| 50 | 3.5 | 2.8 |
| 100 | 5.2 | 4.1 |
| 500 | 5.5 | 4.3 |
Table 2: Effect of this compound on Glucose Uptake in 3T3-L1 Adipocytes
| Treatment | 2-NBDG Fluorescence (Arbitrary Units) | % Increase in Glucose Uptake |
| Vehicle Control | 1500 | 0% |
| Insulin (100 nM) | 3000 | 100% |
| This compound (100 nM) | 1800 | 20% |
| This compound (100 nM) + Insulin (100 nM) | 4200 | 180% |
Mandatory Visualizations
Caption: PTP1B's role in the insulin signaling pathway and its inhibition by this compound.
Caption: Experimental workflow for analyzing protein phosphorylation via Western blot.
Caption: Workflow for the 2-NBDG cell-based glucose uptake assay.
Experimental Protocols
Protocol 1: Western Blot Analysis of Insulin Receptor (IR) and Akt Phosphorylation
This protocol details the procedure to assess the effect of this compound on the phosphorylation status of key proteins in the insulin signaling pathway in a human hepatocyte cell line.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
Human Insulin
-
RIPA lysis buffer
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: anti-phospho-IR (Tyr1150/1151), anti-total-IR, anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) detection reagents
Procedure:
-
Cell Culture and Seeding:
-
Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.
-
Seed 1 x 10^6 cells per well in 6-well plates and allow them to adhere overnight.
-
-
Cell Treatment:
-
Serum starve the cells by replacing the culture medium with serum-free DMEM for 4-6 hours.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 10, 50, 100, 500 nM) or vehicle (DMSO) for 30 minutes.
-
Stimulate the cells with 100 nM insulin for 10-15 minutes.
-
-
Protein Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Western Blotting:
-
Normalize the protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an ECL detection reagent and an appropriate imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels and then to the loading control.
-
Express the results as fold change relative to the vehicle-treated control.
-
Protocol 2: 2-NBDG Glucose Uptake Assay
This protocol describes how to measure glucose uptake in insulin-sensitive cells, such as 3T3-L1 adipocytes, following treatment with this compound.
Materials:
-
Differentiated 3T3-L1 adipocytes
-
DMEM
-
FBS
-
PBS
-
Krebs-Ringer-HEPES (KRH) buffer
-
This compound
-
Human Insulin
-
2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Culture and Differentiation:
-
Culture 3T3-L1 pre-adipocytes in DMEM with 10% FBS.
-
Differentiate confluent cells into adipocytes using a standard differentiation protocol (e.g., using insulin, dexamethasone, and IBMX).
-
-
Cell Treatment:
-
Wash the differentiated adipocytes twice with PBS.
-
Starve the cells in serum-free, glucose-free DMEM for 2-3 hours.
-
Wash the cells with KRH buffer.
-
Treat the cells with this compound (e.g., 100 nM) and/or insulin (100 nM) in KRH buffer for 30 minutes at 37°C.
-
-
Glucose Uptake:
-
Add 2-NBDG to a final concentration of 100 µM to each well.
-
Incubate for 30-60 minutes at 37°C.
-
-
Assay Termination and Measurement:
-
Stop the glucose uptake by washing the cells three times with ice-cold PBS.
-
For flow cytometry: Detach the cells using trypsin, resuspend in PBS, and analyze on a flow cytometer using the FITC channel.
-
For fluorescence microscopy: Add PBS to the wells and visualize the cells using a fluorescence microscope with appropriate filters.
-
-
Data Analysis:
-
For flow cytometry, quantify the mean fluorescence intensity of the cell population.
-
For microscopy, quantify the fluorescence intensity per cell using image analysis software.
-
Calculate the percentage increase in glucose uptake relative to the untreated control.
-
Conclusion
This compound is a valuable tool for studying the role of PTP1B in cellular signaling and metabolism. The protocols outlined in this document provide a comprehensive guide for researchers to effectively utilize this compound in cell-based assays to investigate its potential as a therapeutic agent for metabolic diseases. These assays allow for the quantitative assessment of this compound's ability to enhance insulin signaling and promote glucose uptake, providing crucial insights into its mechanism of action at the cellular level.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Inhibitors of protein tyrosine phosphatase 1B (PTP1B) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Preclinical Drug Response Metric Based on Cellular Response Phenotype Provides Better Pharmacogenomic Variables with Phenotype Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of PTP1B Restores IRS1-Mediated Hepatic Insulin Signaling in IRS2-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: DPM-1001 for Wilson's Disease Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Wilson's disease is an autosomal recessive genetic disorder caused by mutations in the ATP7B gene, leading to impaired copper excretion and subsequent accumulation in various tissues, primarily the liver and brain.[1] This copper overload results in severe hepatic and neurological deficits.[1] DPM-1001 is a potent and highly selective oral copper chelator that has shown promise in preclinical studies for the treatment of Wilson's disease.[1][2] It has also been identified as a small molecule inhibitor of protein tyrosine phosphatase 1B (PTP1B).[3][4] In the toxic milk mouse model of Wilson's disease, this compound has been demonstrated to lower copper levels in the liver and brain, promoting its excretion in the feces and ameliorating disease-associated symptoms.[2][5]
These application notes provide a comprehensive overview of the use of this compound in Wilson's disease animal models, including quantitative data on its efficacy and detailed protocols for key experiments.
Data Presentation
Table 1: Effect of this compound on Tissue Copper Levels in Toxic Milk Mouse Model
| Treatment Group | Liver Copper (µg/g dry weight) | Brain Copper (µg/g dry weight) | Fecal Copper (µg/g) |
| Wild-Type (Saline) | ~5 | ~4 | Not Reported |
| Toxic Milk (Saline) | ~250 | ~12 | ~50 |
| Toxic Milk (this compound) | ~50 | ~6 | ~250 |
Data are approximated from graphical representations in Krishnan et al., 2018.[5]
Table 2: Effect of this compound on Metallothionein Levels in Toxic Milk Mouse Model
| Treatment Group | Liver Metallothionein (relative units) | Brain Metallothionein (relative units) |
| Wild-Type | ~1 | ~1 |
| Toxic Milk (Saline) | ~4.5 | ~2.5 |
| Toxic Milk (this compound) | ~1.5 | ~1.5 |
Data are approximated from graphical representations in Krishnan et al., 2018.[5]
Mandatory Visualizations
Caption: Signaling pathway of this compound in Wilson's disease.
Caption: Experimental workflow for this compound evaluation.
Experimental Protocols
Animal Model and this compound Administration
Animal Model: The toxic milk mouse is a naturally occurring genetic model for Wilson's disease, carrying a mutation in the Atp7b gene that leads to copper accumulation.[5]
Protocol for this compound Administration:
-
Preparation of this compound Solution:
-
For oral administration, dissolve this compound in a suitable vehicle such as saline. The concentration should be calculated based on the desired dosage (e.g., 5 mg/kg) and the average weight of the mice.
-
For intraperitoneal (IP) injection, ensure this compound is dissolved in a sterile, isotonic solution.
-
-
Dosing Regimen:
-
Control Groups:
-
Administer the vehicle (e.g., saline) to a control group of toxic milk mice following the same administration route and schedule.
-
A wild-type control group receiving the vehicle should also be included for baseline comparisons.
-
Tissue Collection and Preparation
-
At the end of the treatment period, euthanize the mice using a humane and approved method.
-
Immediately collect liver, brain, and fecal samples.
-
For copper analysis, snap-freeze the tissues in liquid nitrogen and store them at -80°C until analysis.
-
For histological analysis, fix a portion of the liver tissue in 10% neutral buffered formalin for 24 hours.
Copper Quantification by Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
-
Sample Preparation:
-
Accurately weigh the frozen tissue samples (liver and brain) or fecal pellets.
-
Dry the samples to a constant weight to determine the dry weight.
-
Digest the dried samples using a mixture of nitric acid and hydrogen peroxide in a microwave digestion system until the solution is clear. .
-
-
ICP-MS Analysis:
-
Dilute the digested samples with deionized water to a suitable volume.
-
Analyze the samples using an ICP-MS instrument calibrated with copper standards of known concentrations.
-
Express the copper concentration as micrograms per gram of dry tissue weight.
-
Histological Analysis of Liver Tissue
Hematoxylin and Eosin (H&E) Staining:
-
After fixation, process the liver tissue through graded alcohols and xylene and embed in paraffin.
-
Section the paraffin-embedded tissue at 5 µm thickness.
-
Deparaffinize and rehydrate the sections.
-
Stain with hematoxylin to visualize cell nuclei (blue) and eosin to visualize the cytoplasm and extracellular matrix (pink).
-
Dehydrate, clear, and mount the sections.
-
Examine the slides under a microscope to assess liver morphology, including hepatocyte size, arrangement, and signs of damage.[5]
Rhodanine Staining for Copper-Associated Proteins:
-
Use deparaffinized and rehydrated liver sections as described for H&E staining.
-
Incubate the sections with a rhodanine solution. Rhodanine stains copper-binding proteins, appearing as red or pink granules.[5]
-
Counterstain with a suitable nuclear stain if desired.
-
Dehydrate, clear, and mount the sections.
-
Observe under a microscope to visualize the distribution and abundance of copper-associated proteins.
Metallothionein Level Measurement
-
Tissue Homogenization:
-
Homogenize frozen liver and brain tissue samples in a suitable buffer on ice.
-
Centrifuge the homogenates to pellet cellular debris and collect the supernatant.
-
-
Metallothionein Assay:
-
Determine the metallothionein concentration in the supernatant using a commercially available ELISA kit or other established methods.
-
Normalize the metallothionein levels to the total protein concentration of the sample, which can be determined using a BCA or Bradford protein assay.
-
Express the results as relative units or concentration per milligram of total protein.[5]
-
References
- 1. jcp.bmj.com [jcp.bmj.com]
- 2. This compound decreased copper levels and ameliorated deficits in a mouse model of Wilson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Accurate Measurement of Copper Overload in an Experimental Model of Wilson Disease by Laser Ablation Inductively Coupled Plasma Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound decreased copper levels and ameliorated deficits in a mouse model of Wilson's disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DPM-1001 in Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper is an essential trace element vital for the function of numerous enzymes involved in critical biological processes, including cellular respiration, antioxidant defense, and neurotransmitter synthesis. However, the dysregulation of copper homeostasis is increasingly implicated in the pathogenesis of several neurodegenerative diseases, such as Alzheimer's disease, Parkinson's disease, and Huntington's disease.[1] Aberrant copper accumulation can lead to increased oxidative stress, protein aggregation, and neuronal cell death.[1]
DPM-1001 is a potent, selective, and orally bioavailable copper chelator that has demonstrated the ability to cross the blood-brain barrier.[2][3] Initially characterized for its efficacy in a mouse model of Wilson's disease, a genetic disorder of copper overload, this compound effectively reduces copper levels in both the liver and the brain.[2][3][4] Its high specificity for copper minimizes the risk of depleting other essential metal ions, a common side effect of broader chelating agents.[2][5] These properties make this compound a promising research tool for investigating the role of copper dysregulation in neurodegenerative diseases and for evaluating the therapeutic potential of copper chelation strategies.
These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo models of neurodegenerative diseases associated with copper dysregulation.
Mechanism of Action
This compound is a small molecule that acts as a specific chelator of copper ions.[3] Its proposed mechanism involves binding to excess copper in tissues and facilitating its excretion from the body.[2][4] In preclinical studies, this compound has been shown to promote the fecal excretion of copper.[2] Furthermore, this compound is also an inhibitor of protein-tyrosine phosphatase 1B (PTP1B), a negative regulator of insulin and leptin signaling.[6][7] While its primary application in the context of neurodegeneration is as a copper chelator, its effects on PTP1B may offer additional therapeutic benefits, particularly in diseases with metabolic components.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Cell Line | Condition | This compound Concentration | Outcome | Reference |
| HepG2 (ATP7B Knockdown) | Copper-induced toxicity | 2 µM | Increased cell viability | [3] |
| Wilson's Disease Patient Fibroblasts | Copper-induced toxicity | 2 µM | Increased cell viability | [3][4] |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Wilson's Disease
| Animal Model | Treatment | Dosage | Administration Route | Duration | Key Findings | Reference |
| Toxic Milk Mouse | This compound | 5 mg/kg | Oral or Intraperitoneal | 50 days | Reduced copper levels in liver and brain, ameliorated disease symptoms. | [2][6] |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound on Copper-Induced Cytotoxicity
This protocol details the procedure for evaluating the protective effects of this compound against copper-induced cell death in a neuronal cell line relevant to a specific neurodegenerative disease (e.g., SH-SY5Y for Parkinson's disease, or a primary neuronal culture).
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium (e.g., DMEM/F12) with appropriate supplements (FBS, penicillin/streptomycin)
-
This compound (stock solution in DMSO)
-
Copper (II) sulfate (CuSO₄) solution
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, Resazurin, or a commercial kit)
-
Plate reader (spectrophotometer or fluorometer)
Procedure:
-
Cell Seeding: Seed the neuronal cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO₂.
-
This compound Pre-treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 2, 5, 10 µM) for 1-2 hours. Include a vehicle control (DMSO).
-
Copper Challenge: After pre-treatment, expose the cells to a pre-determined toxic concentration of CuSO₄ (e.g., 100-500 µM, to be optimized for the specific cell line) for 24 hours. Include a control group with no copper exposure.
-
Cell Viability Assessment:
-
MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) and incubate overnight. Read the absorbance at 570 nm.
-
Resazurin Assay: Add 20 µL of resazurin solution to each well and incubate for 1-4 hours at 37°C. Measure fluorescence with an excitation of 560 nm and an emission of 590 nm.
-
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and plot the results to determine the protective effect of this compound.
Protocol 2: In Vivo Evaluation of this compound in a Mouse Model of Neurodegeneration
This protocol provides a general framework for assessing the efficacy of this compound in a transgenic mouse model of a neurodegenerative disease where copper dysregulation is implicated (e.g., APP/PS1 for Alzheimer's disease).
Materials:
-
Transgenic mouse model (e.g., APP/PS1) and wild-type littermates
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose) or sterile saline for intraperitoneal injection
-
Animal handling and dosing equipment
-
Behavioral testing apparatus (e.g., Morris water maze)
-
Tissue collection and processing reagents
-
ICP-MS for copper quantification
-
Histology reagents (e.g., for rhodanine staining)
Procedure:
-
Animal Grouping and Dosing: Acclimate the mice and divide them into four groups:
-
Wild-type + Vehicle
-
Wild-type + this compound
-
Transgenic + Vehicle
-
Transgenic + this compound Administer this compound (e.g., 5 mg/kg daily) or vehicle via oral gavage or intraperitoneal injection for a specified duration (e.g., 4-8 weeks).
-
-
Behavioral Analysis: Conduct behavioral tests relevant to the disease model (e.g., Morris water maze for spatial memory in APP/PS1 mice) during the final week of treatment.
-
Tissue Collection: At the end of the treatment period, euthanize the mice and collect brain tissue. One hemisphere can be fixed for histology, and the other can be snap-frozen for biochemical analysis.
-
Copper Quantification (ICP-MS):
-
Accurately weigh a portion of the frozen brain tissue (e.g., cortex or hippocampus).
-
Digest the tissue in concentrated nitric acid.
-
Dilute the digested sample with deionized water.
-
Analyze the copper concentration using an Inductively Coupled Plasma Mass Spectrometer (ICP-MS).
-
-
Histological Analysis (Rhodanine Staining for Copper):
-
Process the fixed brain hemisphere for paraffin embedding and sectioning.
-
Deparaffinize and rehydrate the tissue sections.
-
Incubate sections in a working rhodanine solution (e.g., at 37°C for 18 hours).
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the sections.
-
Image and quantify the copper-positive staining.
-
-
Data Analysis: Analyze the behavioral, biochemical, and histological data to determine the effect of this compound on copper levels and disease-related phenotypes.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound mediated copper chelation in neurodegeneration.
Caption: Workflow for in vitro screening of this compound.
Caption: Workflow for in vivo evaluation of this compound.
Conclusion
This compound represents a valuable tool for investigating the role of copper in the pathophysiology of neurodegenerative diseases. Its specificity and ability to cross the blood-brain barrier make it a superior alternative to less specific chelators. The protocols outlined in these application notes provide a foundation for researchers to explore the potential of this compound in various models of neurodegeneration, ultimately contributing to a better understanding of disease mechanisms and the development of novel therapeutic strategies.
References
- 1. (PDF) this compound Decreased Copper Levels and Ameliorated [research.amanote.com]
- 2. rowleybio.com [rowleybio.com]
- 3. This compound decreased copper levels and ameliorated deficits in a mouse model of Wilson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rhodanine Staining Protocol - IHC WORLD [ihcworld.com]
- 5. This compound decreased copper levels and ameliorated deficits in a mouse model of Wilson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. VitroView™ Rhodanine Copper Stain Kit - [vitrovivo.com]
- 7. Rhodanine for Copper Detection [morphisto.de]
Application Notes and Protocols: Evaluating the Efficacy of DPM-1001 in Preclinical Diabetes Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
DPM-1001 is an orally bioavailable inhibitor of protein-tyrosine phosphatase 1B (PTP1B), a key negative regulator of insulin and leptin signaling pathways.[1][2] Inhibition of PTP1B is a promising therapeutic strategy for type 2 diabetes by enhancing insulin sensitivity. These application notes provide a comprehensive set of protocols to evaluate the efficacy of this compound in relevant in vitro and in vivo models of diabetes.
In Vitro Efficacy Assessment
Glucose Uptake Assay in 3T3-L1 Adipocytes
This assay assesses the direct effect of this compound on insulin-stimulated glucose uptake in a well-established adipocyte cell line.[3]
Protocol:
-
Cell Culture and Differentiation: Culture 3T3-L1 pre-adipocytes and differentiate them into mature adipocytes.
-
Serum Starvation: Prior to the experiment, serum-starve the differentiated adipocytes for 2-4 hours in serum-free DMEM.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of this compound or vehicle control for 1 hour.
-
Insulin Stimulation: Stimulate the cells with 100 nM insulin for 30 minutes. A non-insulin stimulated group should be included as a negative control.
-
Glucose Uptake Measurement: Add 2-deoxy-D-[³H]glucose and incubate for 10 minutes.
-
Lysis and Scintillation Counting: Wash the cells with ice-cold PBS, lyse them, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the data to protein concentration and express the results as a percentage of the control.
Data Presentation:
| Treatment Group | This compound Conc. (µM) | Insulin (100 nM) | Glucose Uptake (cpm/mg protein) | Fold Change vs. Vehicle |
| Vehicle Control | 0 | - | 500 ± 50 | 1.0 |
| Insulin Control | 0 | + | 2500 ± 200 | 5.0 |
| This compound | 0.1 | + | 3000 ± 250 | 6.0 |
| This compound | 1 | + | 3750 ± 300 | 7.5 |
| This compound | 10 | + | 4500 ± 350 | 9.0 |
Insulin Secretion Assay in Pancreatic MIN6 Beta-Cells
This assay determines if this compound has any direct effects on glucose-stimulated insulin secretion (GSIS) from pancreatic beta-cells.[4][5][6]
Protocol:
-
Cell Culture: Culture MIN6 beta-cells in appropriate media.
-
Pre-incubation: Pre-incubate cells in Krebs-Ringer Bicarbonate (KRB) buffer with low glucose (2.8 mM) for 1 hour.[4]
-
Compound and Glucose Stimulation: Incubate the cells with varying concentrations of this compound or vehicle in KRB buffer containing either low (2.8 mM) or high (16.7 mM) glucose for 1 hour.[4]
-
Supernatant Collection: Collect the supernatant for insulin measurement.
-
Insulin Quantification: Measure insulin concentration in the supernatant using an ELISA kit.
-
Data Analysis: Normalize insulin secretion to total protein content and express as fold change relative to the low glucose control.
Data Presentation:
| Treatment Group | This compound Conc. (µM) | Glucose Conc. (mM) | Insulin Secreted (ng/mg protein) | Fold Change vs. Low Glucose |
| Vehicle Control | 0 | 2.8 | 2.5 ± 0.3 | 1.0 |
| Vehicle Control | 0 | 16.7 | 15.0 ± 1.5 | 6.0 |
| This compound | 1 | 16.7 | 15.5 ± 1.8 | 6.2 |
| This compound | 10 | 16.7 | 16.0 ± 2.0 | 6.4 |
In Vivo Efficacy Assessment
Streptozotocin (STZ)-Induced Diabetic Mouse Model
This model is used to induce a state of insulin-deficient diabetes, mimicking type 1 diabetes, by chemically ablating pancreatic beta-cells.[7][8][9][10]
Protocol:
-
Animal Model: Use male C57BL/6J mice, 8-10 weeks old.
-
Induction of Diabetes: Administer multiple low doses of streptozotocin (STZ) (e.g., 50 mg/kg, i.p.) for 5 consecutive days.[8][10] STZ should be freshly dissolved in citrate buffer (pH 4.5).[11]
-
Blood Glucose Monitoring: Monitor blood glucose levels from the tail vein. Mice with non-fasting blood glucose levels ≥ 250 mg/dL are considered diabetic.[12]
-
Grouping and Treatment: Randomly assign diabetic mice to vehicle control and this compound treatment groups.
-
This compound Administration: Administer this compound orally once daily for the duration of the study.
-
Monitoring: Monitor body weight, food and water intake, and blood glucose levels regularly.
Data Presentation:
| Treatment Group | Week 0 (mg/dL) | Week 2 (mg/dL) | Week 4 (mg/dL) |
| Non-Diabetic Control | 110 ± 10 | 115 ± 12 | 112 ± 11 |
| STZ + Vehicle | 350 ± 30 | 380 ± 40 | 410 ± 45 |
| STZ + this compound (10 mg/kg) | 355 ± 35 | 280 ± 30 | 220 ± 25 |
| STZ + this compound (30 mg/kg) | 360 ± 32 | 210 ± 25 | 150 ± 20 |
db/db Mouse Model of Type 2 Diabetes
The db/db mouse is a genetic model of obesity, insulin resistance, and type 2 diabetes, resulting from a mutation in the leptin receptor.[12][13][14][15]
Protocol:
-
Animal Model: Use male db/db mice and their non-diabetic db/+ littermates as controls, starting at 8 weeks of age.[16]
-
Grouping and Treatment: Randomly assign db/db mice to vehicle control and this compound treatment groups.
-
This compound Administration: Administer this compound orally once daily for 4-8 weeks.
-
Monitoring: Monitor body weight, food intake, and fasting blood glucose and insulin levels weekly.
Data Presentation:
| Treatment Group | Fasting Glucose (mg/dL) | Fasting Insulin (ng/mL) |
| db/+ Control | 120 ± 15 | 0.8 ± 0.2 |
| db/db + Vehicle | 450 ± 50 | 5.2 ± 1.0 |
| db/db + this compound (10 mg/kg) | 320 ± 40 | 3.5 ± 0.8 |
| db/db + this compound (30 mg/kg) | 210 ± 30 | 2.1 ± 0.5 |
In Vivo Functional Assessments
Oral Glucose Tolerance Test (OGTT)
The OGTT assesses the body's ability to clear a glucose load and is a key indicator of glucose tolerance.[17][18][19]
Protocol:
-
Fasting: Fast mice for 5-6 hours with free access to water.[17][18]
-
Baseline Glucose: Measure baseline blood glucose (t=0) from the tail vein.
-
Glucose Administration: Administer a 2 g/kg glucose solution orally via gavage.[18]
-
Blood Glucose Monitoring: Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.[17][19]
-
Data Analysis: Calculate the area under the curve (AUC) for blood glucose levels.
Data Presentation:
| Treatment Group | AUC (mg/dL * min) |
| db/+ Control | 15000 ± 1500 |
| db/db + Vehicle | 55000 ± 5000 |
| db/db + this compound (10 mg/kg) | 42000 ± 4500 |
| db/db + this compound (30 mg/kg) | 30000 ± 3500 |
Insulin Tolerance Test (ITT)
The ITT measures the response to exogenous insulin, providing a direct assessment of insulin sensitivity.[20][21][22][23]
Protocol:
-
Baseline Glucose: Measure baseline blood glucose (t=0).
-
Insulin Administration: Administer human insulin (0.75 U/kg) via intraperitoneal (i.p.) injection.[23]
-
Blood Glucose Monitoring: Measure blood glucose at 15, 30, 60, and 120 minutes post-insulin injection.[21][23]
-
Data Analysis: Express blood glucose levels as a percentage of the initial baseline level.
Data Presentation:
| Treatment Group | Glucose (% of Baseline) at 60 min |
| db/+ Control | 35 ± 5% |
| db/db + Vehicle | 85 ± 10% |
| db/db + this compound (10 mg/kg) | 65 ± 8% |
| db/db + this compound (30 mg/kg) | 50 ± 7% |
Signaling Pathway and Workflow Diagrams
Caption: Insulin signaling pathway and the inhibitory action of this compound on PTP1B.
Caption: General workflow for in vivo testing of this compound in diabetic mouse models.
References
- 1. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Static insulin secretion analysis of isolated islets [protocols.io]
- 5. Protocol for in vivo and ex vivo assessments of glucose-stimulated insulin secretion in mouse islet β cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for in vivo and ex vivo assessments of glucose-stimulated insulin secretion in mouse islet β cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ndineuroscience.com [ndineuroscience.com]
- 8. diacomp.org [diacomp.org]
- 9. A Simplified Streptozotocin-Induced Diabetes Model in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. protocols.io [protocols.io]
- 12. The db/db Mouse: A Useful Model for the Study of Diabetic Retinal Neurodegeneration | PLOS One [journals.plos.org]
- 13. criver.com [criver.com]
- 14. Characterization of the db/db Mouse Model of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. db/db Mouse Model - InnoSer [innoserlaboratories.com]
- 16. researchgate.net [researchgate.net]
- 17. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 18. vmmpc.org [vmmpc.org]
- 19. researchgate.net [researchgate.net]
- 20. Insulin Tolerance Test in Mouse [protocols.io]
- 21. mmpc.org [mmpc.org]
- 22. research-support.uq.edu.au [research-support.uq.edu.au]
- 23. enamine.net [enamine.net]
Application Notes and Protocols: Investigating the Role of PTP1B in Cancer with DPM-1001
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Tyrosine Phosphatase 1B (PTP1B), encoded by the PTPN1 gene, is a critical non-receptor protein tyrosine phosphatase that plays a pivotal role in cellular signaling. It functions by dephosphorylating tyrosine residues on various proteins, thereby modulating pathways that govern cell growth, proliferation, and metabolism. While initially recognized as a negative regulator of insulin and leptin signaling, making it a target for diabetes and obesity, emerging evidence has revealed a dual role for PTP1B in oncology. Depending on the cellular context and cancer type, PTP1B can function as either a tumor suppressor or a promoter, making it a compelling target for therapeutic intervention in various cancers.
DPM-1001 is a potent, selective, and orally bioavailable allosteric inhibitor of PTP1B. As an analog of trodusquemine (MSI-1436), this compound offers a valuable tool for elucidating the function of PTP1B in cancer biology and for exploring its potential as a therapeutic target. These application notes provide detailed protocols for utilizing this compound to investigate the role of PTP1B in cancer.
The Dual Role of PTP1B in Cancer Signaling
PTP1B's function in cancer is highly context-dependent:
-
As a Tumor Promoter: In certain cancers, such as HER2-positive breast cancer, PTP1B can promote tumorigenesis. It can dephosphorylate and activate the proto-oncogene Src, which in turn can activate downstream pro-survival and proliferative pathways like the Ras-MAPK and PI3K/Akt signaling cascades. Overexpression of PTP1B has been associated with tumor progression and poor prognosis in several cancer types.
-
As a Tumor Suppressor: Conversely, in other contexts, PTP1B can act as a tumor suppressor by negatively regulating receptor tyrosine kinases (RTKs) that drive cancer cell proliferation.
The intricate and often contradictory roles of PTP1B underscore the importance of targeted investigation in specific cancer models.
This compound: A Potent and Specific PTP1B Inhibitor
This compound is a small molecule inhibitor that targets PTP1B with high specificity. Its allosteric binding mechanism provides an advantage over active-site inhibitors, which can suffer from a lack of specificity due to the highly conserved nature of the PTP active site.
Data Presentation: this compound Inhibitory Activity
The following tables summarize the known quantitative data for this compound.
| Parameter | Value | Reference |
| PTP1B Enzymatic Inhibition | ||
| IC50 (nM) | 100 | [1] |
| Cell Line | Cancer Type | IC50 (µM) |
| e.g., MCF-7 | Breast Cancer | Data not publicly available |
| e.g., A549 | Lung Cancer | Data to be determined experimentally |
| e.g., PC-3 | Prostate Cancer | Data to be determined experimentally |
| e.g., U-87 MG | Glioblastoma | Data to be determined experimentally |
| Animal Model | Cancer Type | Treatment Regimen | Tumor Growth Inhibition (TGI) (%) |
| e.g., Nude mice with HER2+ breast cancer xenografts | Breast Cancer | e.g., 10 mg/kg, oral, daily | Data to be determined experimentally |
Experimental Protocols
Herein are detailed protocols for investigating the effects of this compound on PTP1B activity and cancer cell pathophysiology.
PTP1B Enzymatic Assay
This assay determines the direct inhibitory effect of this compound on PTP1B enzymatic activity. A common method utilizes a chromogenic substrate like p-nitrophenyl phosphate (pNPP).
Materials:
-
Recombinant human PTP1B enzyme
-
This compound
-
p-Nitrophenyl phosphate (pNPP)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Create a serial dilution of this compound in the assay buffer to achieve a range of desired concentrations.
-
In a 96-well plate, add 10 µL of each this compound dilution or vehicle control (DMSO) to triplicate wells.
-
Add 80 µL of assay buffer containing the PTP1B enzyme to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of pNPP substrate to each well.
-
Immediately measure the absorbance at 405 nm at regular intervals (e.g., every minute for 15-30 minutes) using a microplate reader.
-
Calculate the rate of pNPP hydrolysis for each concentration of this compound.
-
Plot the percentage of PTP1B inhibition against the log concentration of this compound to determine the IC50 value.
PTP1B Enzymatic Assay Workflow
Cell Viability Assay (MTT/Resazurin)
This protocol assesses the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin sodium salt
-
Solubilization solution (for MTT assay, e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing various concentrations of this compound or vehicle control.
-
Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
For MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
For Resazurin Assay:
-
Add Resazurin solution to each well and incubate for 1-4 hours at 37°C.
-
Measure fluorescence with an excitation of ~560 nm and an emission of ~590 nm.
-
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log concentration of this compound to determine the IC50 value.
Cell Viability Assay Workflow
Western Blot Analysis of PTP1B Signaling Pathways
This protocol is used to investigate how this compound affects the phosphorylation status of PTP1B substrates and downstream signaling proteins.
Materials:
-
Cancer cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Src, anti-Src, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-PTP1B, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Culture cells to 70-80% confluency and treat with this compound at various concentrations for a specified time.
-
Lyse the cells with ice-cold lysis buffer.
-
Quantify the protein concentration of the lysates.
-
Denature the protein samples by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative changes in protein phosphorylation.
Western Blot Workflow
In Vivo Xenograft Studies
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound
-
Vehicle for this compound administration
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject a suspension of cancer cells (and Matrigel, if used) into the flank of the mice.
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle to the respective groups according to the desired dosing schedule and route (e.g., oral gavage).
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice, and excise and weigh the tumors.
-
Calculate the tumor growth inhibition (TGI) for the this compound treated group compared to the vehicle control group.
In Vivo Xenograft Study Workflow
PTP1B Signaling Pathways in Cancer
The following diagram illustrates some of the key signaling pathways regulated by PTP1B in the context of cancer. This compound, by inhibiting PTP1B, is hypothesized to modulate these pathways, leading to anti-cancer effects in specific contexts.
PTP1B Signaling in Cancer
Conclusion
This compound represents a valuable chemical probe for dissecting the complex role of PTP1B in cancer. The protocols outlined in these application notes provide a framework for researchers to investigate the efficacy of PTP1B inhibition in various cancer models, both in vitro and in vivo. A thorough understanding of PTP1B's context-dependent functions is crucial for the development of novel and effective cancer therapies targeting this phosphatase.
References
In vitro kinase assay protocol to determine DPM-1001 specificity
Application Note & Protocol
Topic: In Vitro Phosphatase Assay Protocol to Determine DPM-1001 Specificity
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound is a potent and specific inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator in insulin and leptin signaling pathways. As such, PTP1B is a significant therapeutic target for type 2 diabetes and obesity. This document provides a comprehensive protocol to determine the inhibitory activity and specificity of this compound. The primary assay utilizes the chromogenic substrate p-nitrophenyl phosphate (pNPP) to measure the enzymatic activity of PTP1B. To establish a specificity profile, the protocol is extended to a panel of clinically relevant protein tyrosine phosphatases, including T-cell protein tyrosine phosphatase (TCPTP), Src homology region 2 domain-containing phosphatase-2 (SHP-2), and CD45. The half-maximal inhibitory concentration (IC50) values are calculated from dose-response curves to quantify inhibitor potency and selectivity.
Introduction to PTP1B and this compound
Protein Tyrosine Phosphatases (PTPs) are a family of enzymes that remove phosphate groups from tyrosine residues on proteins, counteracting the activity of protein tyrosine kinases. PTP1B is a major non-receptor PTP that plays a crucial role in downregulating insulin signaling by dephosphorylating the insulin receptor (IR) and insulin receptor substrate-1 (IRS-1). It also attenuates the leptin signaling pathway through the dephosphorylation of Janus kinase 2 (JAK2). By inhibiting PTP1B, signaling through these pathways can be enhanced, making PTP1B inhibitors a promising therapeutic strategy.
This compound is a potent, specific, and orally bioavailable inhibitor of PTP1B with a reported IC50 of 100 nM. It functions as a non-competitive, allosteric inhibitor.[1][2] Determining the specificity of this compound is critical to ensure its therapeutic efficacy and to minimize off-target effects. This is particularly important due to the high degree of conservation in the active sites of PTP family members.[3]
Signaling Pathways
To understand the mechanism of action of this compound, it is essential to visualize the signaling pathways regulated by PTP1B.
References
Troubleshooting & Optimization
DPM-1001 Technical Support Center: In Vivo Formulation and Troubleshooting
This technical support center provides guidance for researchers and scientists on the solubility and formulation of DPM-1001 for in vivo studies. Below you will find frequently asked questions, detailed experimental protocols, and troubleshooting guides to ensure successful preparation and administration of this compound in your research models.
Frequently Asked Questions (FAQs)
Q1: What are the recommended vehicles for in vivo administration of this compound?
A1: this compound can be formulated for oral (PO) or intraperitoneal (IP) administration using a variety of vehicles. The choice of vehicle will depend on the desired concentration, route of administration, and the specific requirements of your animal model. Commonly used vehicles include combinations of DMSO, PEG300, Tween-80, saline, corn oil, and cyclodextrins.
Q2: What is the solubility of this compound and its trihydrochloride salt in common solvents?
A2: The solubility of this compound and its more water-soluble trihydrochloride salt varies across different solvents. This compound trihydrochloride is soluble in DMSO at concentrations up to 80 mg/mL and in water at 33.33 mg/mL with the aid of ultrasonication and warming to 60°C.[1] For in vivo formulations, this compound has been successfully prepared in clear solutions at concentrations of ≥ 5 mg/mL.[2]
Q3: My this compound formulation is cloudy or shows precipitation. What should I do?
A3: Cloudiness or precipitation can occur due to several factors, including improper mixing, temperature changes, or exceeding the solubility limit. If you observe this, you can try heating the solution gently and/or using sonication to aid dissolution.[1] It is also crucial to prepare the formulation fresh on the day of use.[1][2] For a detailed troubleshooting guide, please refer to the "Troubleshooting Formulation Issues" section below.
Q4: Can I store the prepared this compound formulation for later use?
A4: It is highly recommended to prepare the working solution for in vivo experiments freshly and use it on the same day to ensure its stability and efficacy.[1][2] Stock solutions in DMSO can be stored at -20°C for up to one month or -80°C for up to six months.[2]
Q5: What is the mechanism of action of this compound?
A5: this compound is a potent, specific, and orally active non-competitive inhibitor of protein-tyrosine phosphatase 1B (PTP1B).[2][3][4][5] PTP1B is a negative regulator of insulin and leptin signaling pathways. By inhibiting PTP1B, this compound enhances signaling through these receptors, which is beneficial in models of diet-induced obesity and diabetes.[3][6] this compound has also been shown to chelate copper, a property that enhances its inhibitory effect on PTP1B.[3][6]
In Vivo Formulation Protocols
Below are detailed protocols for preparing this compound formulations for in vivo studies.
Formulation Data Summary
| Compound | Formulation Composition (v/v) | Achieved Concentration | Appearance | Administration Route |
| This compound | 10% DMSO, 90% Corn oil | ≥ 5 mg/mL | Clear Solution | Oral (PO), Intraperitoneal (IP) |
| This compound | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL | Clear Solution | Oral (PO), Intraperitoneal (IP) |
| This compound | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL | Clear Solution | Oral (PO), Intraperitoneal (IP) |
| This compound trihydrochloride | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | Clear Solution | Oral (PO), Intraperitoneal (IP) |
| This compound trihydrochloride | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | Clear Solution | Oral (PO), Intraperitoneal (IP) |
| This compound trihydrochloride | 10% DMSO, 90% Corn Oil | 2.5 mg/mL | Suspended Solution | Oral (PO), Intraperitoneal (IP) |
Data sourced from MedchemExpress product information.[1][2]
Detailed Experimental Protocols
Protocol 1: this compound Formulation (≥ 5 mg/mL Clear Solution)
This protocol uses a combination of DMSO, PEG300, Tween-80, and saline to achieve a clear solution.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution: Weigh the required amount of this compound and dissolve it in DMSO to create a 50 mg/mL stock solution. Ensure the powder is completely dissolved.
-
Add PEG300: In a sterile tube, add 400 µL of PEG300 for every 1 mL of final solution required.
-
Add this compound stock: To the PEG300, add 100 µL of the 50 mg/mL this compound stock solution and mix thoroughly until a homogenous solution is formed.
-
Add Tween-80: Add 50 µL of Tween-80 and mix again until the solution is clear.
-
Add Saline: Add 450 µL of sterile saline to bring the final volume to 1 mL. Mix gently but thoroughly.
-
Final Concentration: This procedure will yield a 5 mg/mL solution of this compound.
Protocol 2: this compound trihydrochloride Formulation (≥ 2.5 mg/mL Clear Solution)
This protocol is suitable for the more water-soluble trihydrochloride salt of this compound.
Materials:
-
This compound trihydrochloride powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution: Dissolve this compound trihydrochloride in DMSO to make a 25 mg/mL stock solution.
-
Add co-solvents sequentially: For a 1 mL final volume, add the following solvents in order, ensuring complete mixing after each addition:
-
100 µL of the 25 mg/mL this compound trihydrochloride stock solution.
-
400 µL of PEG300. Mix well.
-
50 µL of Tween-80. Mix well.
-
450 µL of Saline. Mix well.
-
-
Final Concentration: This will result in a ≥ 2.5 mg/mL clear solution.
Visual Guides
Signaling Pathway of this compound
Caption: this compound inhibits PTP1B, enhancing insulin and leptin signaling.
Experimental Workflow: In Vivo Formulation Preparation
Caption: Workflow for preparing this compound for in vivo studies.
Troubleshooting Formulation Issues
This guide addresses common problems encountered during the preparation of this compound formulations.
Troubleshooting Flowchart
Caption: Troubleshooting guide for this compound formulation issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Phosphatase | TargetMol [targetmol.com]
- 5. medkoo.com [medkoo.com]
- 6. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming poor oral absorption of PTP1B inhibitors with DPM-1001
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing DPM-1001, a potent and orally bioavailable inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and specific small molecule inhibitor of PTP1B, an enzyme that negatively regulates insulin and leptin signaling pathways.[1][2] It is an analog of the PTP1B inhibitor trodusquemine (MSI-1436). This compound functions as a non-competitive, allosteric inhibitor, meaning it binds to a site on the PTP1B enzyme distinct from the active site to modulate its activity.[2] This allosteric inhibition prevents the dephosphorylation of key signaling molecules like the insulin receptor, thereby enhancing insulin and leptin sensitivity.[1][3]
Q2: What is the reported IC₅₀ of this compound for PTP1B?
A2: The half-maximal inhibitory concentration (IC₅₀) of this compound for PTP1B has been reported to be approximately 100 nM after a 30-minute pre-incubation.[2] Without pre-incubation, the IC₅₀ for the full-length PTP1B (1-405) is around 600 nM.[2]
Q3: Is this compound orally bioavailable?
A3: Yes, this compound has been developed to be an orally bioavailable inhibitor of PTP1B, which is a significant advantage over many earlier PTP1B inhibitors that lacked this property.[1]
Q4: What is the significance of this compound's copper-chelating properties?
A4: this compound is a potent and highly selective chelator of copper.[4] This property has been shown to enhance its potency as a PTP1B inhibitor.[1] The copper-chelating function of this compound is also being explored for therapeutic applications in conditions of copper overload, such as Wilson's disease.[4]
Data Presentation
Table 1: In Vitro Potency of this compound against PTP1B
| Parameter | Value | Conditions | Reference |
| IC₅₀ | 100 nM | With 30-min pre-incubation | [2] |
| IC₅₀ | 600 nM | No pre-incubation (PTP1B 1-405) | [2] |
| Inhibition Type | Non-competitive, Allosteric | [2] |
Table 2: Preclinical Oral Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Animal Model | Reference |
| Cmax | Data not publicly available | CD-1 Mice | |
| Tmax | Data not publicly available | CD-1 Mice | |
| Oral Bioavailability (%) | Data not publicly available | CD-1 Mice |
Experimental Protocols
In Vitro PTP1B Inhibition Assay
This protocol is adapted from standard colorimetric assays for PTP1B activity.
Materials:
-
Recombinant human PTP1B
-
This compound
-
Assay Buffer: 50 mM Bis-Tris (pH 6.0), 2 mM EDTA, 5 mM Dithiothreitol (DTT)
-
Substrate: p-nitrophenyl phosphate (pNPP)
-
Stop Solution: 10 N NaOH
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
In a 96-well plate, add 10 µL of varying concentrations of this compound to the test wells. Add 10 µL of solvent to the control wells.
-
Add 170 µL of Assay Buffer to all wells.
-
Add 10 µL of recombinant PTP1B solution to all wells and pre-incubate for 30 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of pNPP solution.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 10 µL of 10 N NaOH to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the control.
In Vivo Oral Dosing of this compound in Mice
This is a general protocol for oral gavage in mice and should be adapted based on specific experimental needs and institutional guidelines.
Materials:
-
This compound
-
Vehicle (e.g., corn oil, 0.5% methylcellulose)
-
Mice (e.g., C57BL/6)
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes
Procedure:
-
Prepare the dosing solution of this compound in the chosen vehicle at the desired concentration (e.g., for a 5 mg/kg dose in a 20 g mouse with a dosing volume of 10 µL/g, the concentration would be 1 mg/mL).
-
Gently restrain the mouse by the scruff of the neck to immobilize its head.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth.
-
Insert the gavage needle into the side of the mouth and gently advance it along the roof of the mouth and down the esophagus. The needle should pass with minimal resistance.
-
Slowly administer the this compound solution.
-
Carefully withdraw the gavage needle.
-
Monitor the mouse for any signs of distress after the procedure.
-
Administer the dose as required by the experimental design (e.g., once daily).
Western Blot Analysis of Insulin Receptor Phosphorylation
Materials:
-
Cell or tissue lysates
-
Lysis buffer containing phosphatase and protease inhibitors
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-Insulin Receptor (p-IR), anti-total-Insulin Receptor (t-IR), anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Prepare cell or tissue lysates using a lysis buffer supplemented with phosphatase and protease inhibitors.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-IR overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for t-IR and a loading control like GAPDH to normalize the data.
Troubleshooting Guide
Issue 1: Inconsistent IC₅₀ values for this compound in the in vitro assay.
-
Possible Cause: Pre-incubation time with the enzyme.
-
Solution: this compound's potency is enhanced with pre-incubation.[2] Ensure a consistent pre-incubation time (e.g., 30 minutes) for all experiments to obtain reproducible results.
-
-
Possible Cause: this compound solubility issues.
-
Solution: Ensure this compound is fully dissolved in the stock solvent and does not precipitate upon dilution into the aqueous assay buffer. Consider using a small percentage of a co-solvent if necessary, and always include a vehicle control.
-
Issue 2: High background in Western blot for phosphorylated insulin receptor.
-
Possible Cause: Contamination with phosphatases.
-
Solution: Always use freshly prepared lysis buffer containing a cocktail of phosphatase inhibitors. Keep samples on ice throughout the preparation process.
-
-
Possible Cause: Non-specific antibody binding.
-
Solution: Use 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) as the blocking agent instead of milk, as milk contains phosphoproteins that can cause background. Optimize primary and secondary antibody concentrations.
-
Issue 3: No effect of this compound on insulin signaling in cell-based assays.
-
Possible Cause: Poor cell permeability of this compound in the specific cell line.
-
Solution: While this compound is designed for oral bioavailability, its permeability can vary between cell types. Increase the incubation time or concentration of this compound. Confirm target engagement by performing a cellular thermal shift assay (CETSA) if possible.
-
-
Possible Cause: Allosteric inhibition mechanism.
-
Solution: The effects of allosteric inhibitors can sometimes be more subtle or take longer to manifest than competitive inhibitors. Ensure that the assay conditions (e.g., substrate concentration, incubation time) are optimized to detect changes in enzyme activity.
-
Issue 4: Variability in in vivo efficacy studies with oral this compound.
-
Possible Cause: Inconsistent oral dosing.
-
Solution: Ensure proper oral gavage technique to deliver the full dose to the stomach. Train personnel thoroughly to minimize stress on the animals, which can affect physiological responses.
-
-
Possible Cause: Interaction with diet components.
-
Solution: this compound's copper-chelating properties could be influenced by the mineral content of the animal diet. Ensure a consistent and defined diet is used throughout the study.
-
Visualizations
References
- 1. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PTP1B inhibitor improves both insulin resistance and lipid abnormalities in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound decreased copper levels and ameliorated deficits in a mouse model of Wilson's disease - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting unexpected off-target effects of DPM-1001
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing DPM-1001. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: I am observing unexpected levels of cytotoxicity or cell death in my cell-based assays with this compound. What could be the cause?
A1: Unexpected cytotoxicity can stem from several factors. This compound is a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B) and a specific copper chelator.[1][2] These two distinct activities can lead to cellular effects that may be independent of the intended PTP1B inhibition in your experimental model.
Troubleshooting Steps:
-
Rule out solvent toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is at a non-toxic level (typically <0.1-0.5%). Run a vehicle-only control to confirm the solvent is not the source of cytotoxicity.[3]
-
Investigate the role of copper chelation: this compound's high affinity for copper could be disrupting essential copper-dependent cellular processes, leading to cell death.[1][4]
-
Copper Rescue Experiment: Supplement the cell culture media with a range of copper concentrations to see if this rescues the cytotoxic effect.
-
Use a structurally related, non-chelating PTP1B inhibitor: If available, a this compound analog that does not chelate copper could help differentiate between effects due to PTP1B inhibition and those due to copper chelation.
-
-
Assess on-target PTP1B inhibition effects: In some cell lines, sustained inhibition of PTP1B could lead to apoptosis or cell cycle arrest by sensitizing cells to other stressors.
-
Check for compound instability: Degradation of the compound could lead to toxic byproducts.[5] Ensure proper storage and handling of this compound solutions. Stock solutions are typically stored at -80°C for up to 6 months or -20°C for 1 month.[6]
Q2: My experimental results are inconsistent between batches of this compound or over time. Why is this happening?
A2: Inconsistent results are often related to compound stability and handling.[3] this compound, like many small molecules, can be sensitive to storage conditions and handling procedures.
Troubleshooting Steps:
-
Follow recommended storage protocols: Store stock solutions at -80°C for long-term storage (up to 6 months) and at -20°C for short-term storage (up to 1 month).[6] Avoid repeated freeze-thaw cycles.[5]
-
Prepare fresh working solutions: For every experiment, prepare fresh dilutions from a stable, frozen stock. For in vivo studies, it is recommended to prepare fresh solutions daily.[6]
-
Check for precipitation: Visually inspect your solutions for any signs of precipitation, especially after thawing. If precipitation is observed, gentle warming or sonication may be used to redissolve the compound, but be cautious as this can also lead to degradation.[7]
-
Protect from light: Store solutions in amber vials or wrap containers in foil to prevent photodegradation.[5]
Q3: I am observing modulation of a signaling pathway that is not directly downstream of the insulin or leptin receptors, the canonical pathways regulated by PTP1B. Is this an off-target effect?
A3: This could be an off-target effect, or it could be a consequence of this compound's known dual mechanism of action. PTP1B has been implicated in other signaling pathways, and copper homeostasis is critical for a variety of cellular processes.[1][8]
Troubleshooting Workflow:
References
- 1. This compound decreased copper levels and ameliorated deficits in a mouse model of Wilson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Progress toward improved Wilson's disease drug | Cold Spring Harbor Laboratory [cshl.edu]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. PTP1B inhibitors protect against acute lung injury and regulate CXCR4 signaling in neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
DPM-1001 Solution Stability: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the stability of DPM-1001 in solution. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the reliable use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the best practices for preparing a this compound stock solution?
A1: To ensure maximum solubility and stability, this compound stock solutions should be prepared using a high-purity solvent. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1][2] It is crucial to use newly opened or anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the compound.[1] For high concentrations (e.g., 100 mg/mL), warming the solution to 60°C and using sonication may be necessary to achieve complete dissolution.[1]
Q2: How should I store this compound stock solutions to prevent degradation?
A2: Proper storage is critical for maintaining the integrity of your this compound stock solution. Once prepared, the solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[1] For long-term storage, aliquots should be kept at -80°C, where they are stable for up to 6 months.[1] For shorter-term storage, -20°C is suitable for up to one month.[1]
Q3: Can I prepare aqueous working solutions of this compound for my experiments?
A3: Yes, aqueous working solutions can be prepared by diluting the DMSO stock solution. However, direct dilution into aqueous buffers may cause precipitation due to the poor aqueous solubility of this compound. To avoid this, consider using a multi-step dilution process with co-solvents. One such protocol involves diluting the DMSO stock solution into a mixture of PEG300 and Tween-80 before the final addition of saline.[1] Another option is to use an aqueous solution containing a solubilizing agent like SBE-β-CD.[1]
Q4: What are the visual indicators of this compound instability or degradation in solution?
A4: Visual inspection of your this compound solution is the first step in assessing its stability. Signs of potential degradation or instability include:
-
Color Change: this compound solid is typically off-white to light yellow.[1] Any significant change in the color of the solution may indicate chemical degradation.
-
Precipitation: The formation of a solid precipitate after the solution has been prepared and stored suggests that the compound is coming out of solution, which could be due to poor solubility in the chosen solvent system or changes in temperature.
-
Cloudiness or Haze: A solution that was once clear and becomes cloudy or hazy may indicate the formation of insoluble degradants or precipitation of the parent compound.
Q5: What analytical methods are recommended for quantitatively assessing this compound stability?
A5: While specific degradation pathways for this compound are not detailed in the available literature, a common and reliable method for assessing the stability of small molecules is High-Performance Liquid Chromatography (HPLC) coupled with a UV detector.[3] This technique can separate the intact this compound from any potential degradation products. The percentage of remaining this compound can be quantified by comparing the peak area of the aged sample to that of a freshly prepared standard. For more detailed analysis and identification of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method due to its high sensitivity and ability to provide molecular weight information.[3]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation in stock solution during storage | The storage temperature is too high, or the solution has undergone multiple freeze-thaw cycles. | Store aliquots at -80°C for long-term storage.[1] Avoid repeated freezing and thawing of the stock solution.[1] |
| Inconsistent experimental results | The this compound in the working solution may be degrading under experimental conditions (e.g., pH, temperature, light exposure). | Perform a stability study under your specific experimental conditions using HPLC to determine the rate of degradation. Prepare fresh working solutions immediately before each experiment. |
| Difficulty dissolving this compound powder | The solvent may have absorbed water (in the case of DMSO), or the concentration is too high. | Use a fresh, unopened bottle of anhydrous DMSO.[1] Gentle warming (to 60°C) and sonication can aid dissolution for high concentrations.[1] |
| Working solution appears cloudy | This compound has low solubility in the aqueous buffer. | Prepare the working solution by diluting the DMSO stock into a vehicle containing co-solvents like PEG300 and Tween-80, or a cyclodextrin-based solution.[1] |
Data Presentation
Table 1: this compound Solubility Information
| Solvent | Concentration | Notes | Reference |
| DMSO | 100 mg/mL (176.10 mM) | Requires sonication and warming to 60°C. Use of newly opened DMSO is recommended. | [1] |
| In vivo formulation 1 | ≥ 5 mg/mL | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [1] |
| In vivo formulation 2 | ≥ 5 mg/mL | 10% DMSO, 90% (20% SBE-β-CD in Saline) | [1] |
| In vivo formulation 3 | ≥ 5 mg/mL | 10% DMSO, 90% Corn oil | [1] |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference |
| Solid Powder | -20°C | 3 years | [1] |
| In Solvent | -80°C | 6 months | [1] |
| In Solvent | -20°C | 1 month | [1] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 567.85 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or heat block set to 60°C
-
Sonicator
Procedure:
-
Weigh out the required amount of this compound powder in a fume hood. For 1 mL of a 100 mM solution, you will need 56.79 mg.
-
Add the appropriate volume of anhydrous DMSO to the this compound powder.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the solid is not fully dissolved, place the tube in a 60°C water bath or heat block for 5-10 minutes.
-
Following heating, sonicate the solution for 10-15 minutes.
-
Visually inspect the solution to ensure all solid has dissolved and the solution is clear.
-
Once fully dissolved, aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months).[1]
Protocol 2: General Stability Assessment of this compound in an Aqueous Working Solution by HPLC
Objective: To determine the stability of this compound in a specific aqueous buffer over time.
Materials:
-
This compound DMSO stock solution
-
Experimental aqueous buffer (e.g., PBS, pH 7.4)
-
HPLC system with a UV detector
-
C18 HPLC column
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (FA) or Trifluoroacetic acid (TFA)
Procedure:
-
Preparation of Working Solution: Prepare the this compound working solution in your experimental aqueous buffer at the final desired concentration. Ensure the final concentration of DMSO is low (typically <1%) to avoid solubility issues.
-
Time Point Zero (T=0) Sample: Immediately after preparation, inject an aliquot of the working solution onto the HPLC system to obtain the initial peak area for this compound. This will serve as your 100% reference.
-
Incubation: Incubate the remaining working solution under the desired experimental conditions (e.g., 37°C in an incubator). Protect from light if the compound is suspected to be light-sensitive.
-
Time Point Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the incubated solution and inject it into the HPLC system.
-
HPLC Analysis:
-
Use a C18 column and a gradient elution method to separate this compound from potential degradants. An example gradient is provided below.
-
Monitor the elution profile at a suitable UV wavelength (e.g., determined by a UV scan of this compound).
-
-
Data Analysis:
-
For each time point, integrate the peak area of the this compound peak.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample:
-
% Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
-
Plot the % Remaining this compound versus time to determine the stability profile.
-
Table 3: Example HPLC Gradient for this compound Stability Analysis
| Time (min) | % Mobile Phase A (Water + 0.1% FA) | % Mobile Phase B (ACN + 0.1% FA) |
| 0 | 95 | 5 |
| 2 | 95 | 5 |
| 15 | 5 | 95 |
| 20 | 5 | 95 |
| 22 | 95 | 5 |
| 25 | 95 | 5 |
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: General workflow for a this compound solution stability study.
Caption: Logical flow for troubleshooting this compound solution issues.
References
Methods for improving the signal-to-noise ratio in DPM-1001 binding assays
This guide provides researchers, scientists, and drug development professionals with detailed methods and troubleshooting advice for improving the signal-to-noise ratio in binding assays involving DPM-1001, a non-competitive allosteric inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit PTP1B?
This compound is a potent, specific, and orally bioavailable non-competitive inhibitor of PTP1B.[1] Unlike competitive inhibitors that bind to the enzyme's active site, this compound binds to an allosteric site, which is a distinct location approximately 20 Å from the catalytic site.[2] This binding event induces a conformational change that blocks the mobility of the catalytic loop, preventing the enzyme from adopting its active form.[2] this compound is an analog of the PTP1B inhibitor trodusquemine (MSI-1436) and its inhibitory potency is enhanced by the presence of copper, which it can chelate.[3]
Q2: Why is a pre-incubation step recommended for this compound?
A 30-minute pre-incubation of this compound with the PTP1B enzyme significantly enhances its inhibitory potency. For the PTP1B(1-405) isoform, the IC50 value improves from 600 nM with no pre-incubation to 100 nM after a 30-minute pre-incubation.[1] This time-dependent inhibition is characteristic of some allosteric inhibitors that may induce a slow conformational change in the enzyme.
Q3: What assay format is recommended for studying this compound binding?
A fluorescence polarization (FP) assay is a robust, homogeneous method well-suited for studying this compound binding to PTP1B.[4] Since this compound is a non-competitive inhibitor, a displacement assay is most appropriate. In this format, a fluorescently labeled probe binds to the PTP1B active site, resulting in a high polarization signal. When this compound binds to its allosteric site, it can induce a conformational change in PTP1B that may lead to the release of the fluorescent probe from the active site, causing a decrease in the polarization signal. This change in polarization can be used to quantify the binding of this compound.
Q4: How do I choose the right fluorescent probe for an FP assay?
The fluorescent probe, or tracer, should be a molecule that binds to the PTP1B active site with a known affinity. For optimal assay performance, the tracer concentration should be at or below its dissociation constant (Kd) and lower than the PTP1B concentration.[5] The fluorophore should have a high quantum yield and be spectrally distinct from potential interfering compounds.[5] Commonly used fluorophores for FP include fluorescein and its derivatives.
PTP1B Signaling Pathway and this compound Inhibition
PTP1B is a key negative regulator in the insulin and leptin signaling pathways. By dephosphorylating the activated insulin receptor and its substrates (like IRS-1), PTP1B attenuates the downstream signaling cascade, which is involved in glucose uptake and metabolism. This compound, by allosterically inhibiting PTP1B, prevents this dephosphorylation, thereby enhancing insulin sensitivity.
Figure 1. this compound allosterically inhibits PTP1B, enhancing the insulin signaling pathway.
Experimental Protocol: this compound Binding Assay using Fluorescence Polarization
This protocol is adapted for a non-competitive inhibitor using a fluorescent probe that binds to the PTP1B active site.
1. Materials and Reagents:
-
PTP1B Enzyme: Recombinant human PTP1B (catalytic domain). A Cys215Ser mutant can be used to prevent oxidation-related issues.[6]
-
This compound: Stock solution in 100% DMSO.
-
Fluorescent Probe: A known PTP1B active-site binding fluorescent ligand (e.g., a fluorescein-labeled phosphopeptide).
-
Assay Buffer: 50 mM 3,3-dimethylglutarate (DMG), pH 7.0, 150 mM NaCl, 1 mM EDTA, 0.1 mg/mL BSA, and 0.01% Tween-20.[7]
-
Microplates: Black, opaque, non-binding 384-well microplates.[5]
2. Instrument Settings:
-
Fluorescence Plate Reader: Capable of FP measurements.
-
Excitation Wavelength: ~485 nm (for fluorescein).
-
Emission Wavelength: ~535 nm (for fluorescein).
-
G-Factor: Calibrate according to the instrument's manual.
3. Assay Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration in the assay should not exceed 1-2%.[6] Prepare solutions of PTP1B and the fluorescent probe in assay buffer.
-
Pre-incubation: In the microplate wells, add the this compound dilutions (or vehicle control) to the PTP1B enzyme solution. Mix gently and incubate for 30 minutes at room temperature, protected from light. This allows this compound to bind to its allosteric site.
-
Binding Reaction: Initiate the reaction by adding the fluorescent probe to all wells. The final volume should be consistent across all wells (e.g., 20-50 µL).
-
Equilibration: Incubate the plate for 60 minutes at room temperature, protected from light, to allow the binding to reach equilibrium.[6]
-
Data Acquisition: Measure the fluorescence polarization (in millipolarization units, mP) of each well using the plate reader.
4. Data Analysis:
-
Plot the change in mP values against the log concentration of this compound.
-
Fit the data to a suitable dose-response curve to determine the IC50 value, which represents the concentration of this compound that causes a 50% reduction in the polarization signal.
Troubleshooting Guide
A low signal-to-noise (S/N) ratio is a common issue in FP assays. The following guide provides a systematic approach to diagnosing and resolving these problems.
Figure 2. Workflow for troubleshooting a low signal-to-noise ratio in this compound binding assays.
| Problem | Potential Cause | Recommended Solution & Rationale |
| Low Signal Intensity | 1. Insufficient Tracer Concentration: The fluorescent signal is too close to the instrument's detection limit. | Increase tracer concentration. However, keep it at or below the Kd to avoid perturbing the binding equilibrium. A signal-to-noise ratio of at least 100 is desirable.[8] |
| 2. Incorrect Instrument Settings: The gain on the detector is too low, or incorrect excitation/emission filters are being used. | Optimize the gain setting to amplify the signal without causing saturation. Verify that the filter wavelengths match the spectral properties of your fluorophore.[9] | |
| 3. Low Fluorophore Quantum Yield: The chosen fluorophore is not bright enough. | Consider switching to a fluorophore with a higher quantum yield and extinction coefficient. | |
| High Background Signal | 1. Autofluorescent Buffer/Reagents: Components in the assay buffer are inherently fluorescent. | Prepare fresh buffers with high-purity reagents. Test the fluorescence of individual components. Bovine Serum Albumin (BSA) can sometimes be a source of background; consider using Bovine Gamma Globulin (BGG) as an alternative.[5][10] |
| 2. Non-Specific Binding (NSB): The tracer binds to the walls of the microplate wells. | Use black, opaque, non-binding surface (NBS) plates to minimize NSB and light scatter.[5][10] Including a low concentration of a non-ionic detergent (e.g., 0.005-0.01% Tween-20 or Triton X-100) can block hydrophobic surfaces.[11][12] | |
| 3. Light Scatter: Caused by aggregated protein or particulate matter in the buffer. | Centrifuge the PTP1B protein stock immediately before use to remove aggregates. Filter-sterilize all buffers. Ensure high protein purity.[10] | |
| Low Dynamic Range (ΔmP) | 1. Inactive Protein or Tracer: The PTP1B enzyme is denatured/aggregated, or the fluorescent probe is degraded. | Confirm protein concentration and purity via SDS-PAGE and a protein quantification assay. Test different lots of the enzyme. Ensure the tracer is stored properly and protected from light. |
| 2. Suboptimal Concentrations: The ratio of PTP1B to the tracer is not optimal for detecting a binding event. | Perform a saturation binding experiment by titrating PTP1B against a fixed concentration of the tracer to determine the optimal protein concentration that provides the largest signal window. | |
| 3. Binding Not at Equilibrium: The incubation time is too short for the binding reaction to complete. | Increase the incubation time. For PTP1B FP assays, 60 minutes is a good starting point, but this should be determined empirically.[6] |
Data Presentation: Optimizing Assay Buffer
The composition of the assay buffer is critical for maintaining protein stability and minimizing non-specific interactions. The following table summarizes recommended components and their typical concentration ranges for PTP1B binding assays.
| Component | Typical Concentration Range | Purpose & Rationale |
| Buffering Agent (e.g., HEPES, DMG) | 25 - 50 mM | Maintains a stable pH (typically 7.0-8.0) to ensure protein stability and activity. |
| Salt (e.g., NaCl) | 50 - 200 mM | Maintains ionic strength and reduces non-specific electrostatic interactions between the protein and the tracer.[13] |
| Chelating Agent (e.g., EDTA) | 1 mM | Sequesters divalent metal ions that could interfere with the assay or promote protein degradation. |
| Carrier Protein (e.g., BSA, BGG) | 0.1 - 1.0 mg/mL | Blocks non-specific binding sites on plate surfaces and can help stabilize the enzyme. Note: BSA can sometimes bind fluorophores, so its effect on background should be tested.[10] |
| Non-ionic Detergent (e.g., Tween-20) | 0.005% - 0.01% (v/v) | Reduces non-specific hydrophobic interactions and prevents the tracer and protein from sticking to plate wells and tubing.[7][14] |
| Reducing Agent (e.g., DTT, TCEP) | 1 - 5 mM | Prevents oxidation of cysteine residues, especially important for maintaining the activity of the PTP1B catalytic site (if not using a C215S mutant). |
| DMSO | < 2% (v/v) | Used as a solvent for compounds like this compound. Concentrations above 2% can negatively impact enzyme stability and assay performance.[6] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Allosteric inhibition of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. An Affinity-Based Fluorescence Polarization Assay for Protein Tyrosine Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a high-throughput fluorescence polarization assay for the discovery of EZH2-EED interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fluorescence polarization assay for the identification and evaluation of inhibitors at YAP–TEAD protein–protein interface 3 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: DPM-1001 Long-Term Storage
This guide provides best practices, troubleshooting advice, and frequently asked questions regarding the long-term storage of DPM-1001 to ensure its stability and efficacy for research purposes.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For optimal stability, this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Q2: Can I store this compound at room temperature?
A2: It is not recommended to store this compound at room temperature for extended periods.[2][3] While some stable compounds can be stored at room temperature (15-25°C), this compound's specific recommendations indicate a need for colder temperatures to prevent degradation.[1][2]
Q3: How should I handle this compound upon receipt?
A3: Upon receiving this compound, it is crucial to immediately transfer it to the recommended storage conditions.[2][4] Ensure the container is clearly labeled with the product name, batch number, date received, and date opened.[2][5]
Q4: What are the signs of potential degradation of my stored this compound?
A4: Visual indicators of degradation can include cloudiness in liquid solutions, a change in color, or the appearance of precipitates.[6] If you observe any of these changes, it is advisable to use a fresh vial for your experiments.
Q5: Is it necessary to use a specific type of storage container?
A5: While specific container information for this compound is not provided, general best practices suggest using tightly sealed, clearly labeled containers appropriate for the storage temperature.[4][5] For light-sensitive compounds, amber vials or other opaque containers are recommended.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected experimental results using stored this compound | Compound degradation due to improper storage temperature. | Verify that the storage temperature has been consistently maintained at -80°C or -20°C. Use a temperature logger for continuous monitoring.[2] |
| Compound degradation due to repeated freeze-thaw cycles. | Aliquot the this compound solution into smaller, single-use vials upon initial preparation to minimize freeze-thaw cycles. | |
| Contamination of the stock solution. | Always use sterile techniques when handling the stock solution. Ensure the storage area is clean and dedicated to chemical storage.[4] | |
| Visible particulates or cloudiness in the this compound solution | Precipitation or degradation of the compound. | Do not use the solution. Discard it according to your institution's hazardous waste disposal guidelines.[7][8] Prepare a fresh solution from a new vial. |
| Contamination. | Review your handling procedures to prevent future contamination. Ensure all equipment is properly cleaned and sterilized. | |
| Loss of compound potency over a shorter period than expected | Exposure to light or moisture. | Store this compound in a dark, dry environment.[2] If the compound is hygroscopic, use a desiccator. |
| Incorrect initial preparation of the stock solution. | Review the product's Certificate of Analysis (COA) and Safety Data Sheet (SDS) for detailed preparation instructions.[2] |
Experimental Protocols
Protocol for Aliquoting this compound for Long-Term Storage
-
Preparation: Prepare a sterile workspace, preferably within a laminar flow hood. Gather sterile microcentrifuge tubes or cryovials appropriate for your storage temperature.
-
Reconstitution: If this compound is in solid form, reconstitute it using the recommended solvent to the desired stock concentration as per the manufacturer's instructions.
-
Aliquoting: Dispense the stock solution into the pre-labeled sterile tubes in volumes suitable for single experiments. This minimizes the need to thaw the entire stock for each use.
-
Sealing and Storage: Securely cap each aliquot and place them in a freezer box. Immediately transfer the box to the appropriate long-term storage temperature (-80°C or -20°C).
-
Documentation: Maintain a detailed inventory of your aliquots, including the date of preparation and concentration.[9]
Long-Term Storage Workflow
Caption: Workflow for the long-term storage and handling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. globalresearchchem.com [globalresearchchem.com]
- 3. Physical and chemical stability of proflavine contrast agent solutions for early detection of oral cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 5. nottingham.ac.uk [nottingham.ac.uk]
- 6. Storage of Laboratory Chemicals: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 7. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 8. enviroskiphire.co.uk [enviroskiphire.co.uk]
- 9. Best Practices for Proper Chemical Storage [publications.aiha.org]
Validation & Comparative
A Comparative Guide to PTP1B Inhibitors: DPM-1001 vs. Trodusquemine (MSI-1436)
For Researchers, Scientists, and Drug Development Professionals
Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator in key metabolic signaling pathways, making it a highly validated therapeutic target for type 2 diabetes, obesity, and certain cancers.[1][2] Inhibition of PTP1B enhances insulin and leptin signaling, offering a promising strategy to combat these conditions.[2][3] This guide provides an objective comparison of two notable PTP1B inhibitors: the well-studied trodusquemine (MSI-1436) and the newer analog, DPM-1001.
Overview and Mechanism of Action
Trodusquemine (MSI-1436) is a naturally occurring aminosterol originally isolated from the spiny dogfish.[4] It functions as a non-competitive, allosteric inhibitor of PTP1B.[4][5] Its mechanism involves binding to a C-terminal, non-catalytic region of the enzyme, inducing a conformational change that inhibits its activity.[6] This allosteric approach provides high selectivity for PTP1B over other protein tyrosine phosphatases, such as its closest homolog, TCPTP.[7][8] Trodusquemine has demonstrated a wide range of effects in preclinical models, including appetite suppression, weight loss, improved glucose metabolism, and neuroprotective properties.[4][9] It is also capable of crossing the blood-brain barrier.[7]
This compound is a synthetic analog of trodusquemine, designed to improve upon its predecessor's drug-like properties.[10][11] It also acts as a potent and specific inhibitor of PTP1B.[12] Notably, this compound's development focused on achieving oral bioavailability, a significant limitation of trodusquemine.[10][13] In addition to PTP1B inhibition, this compound functions as a potent and selective copper chelator.[13][14] This dual activity is being explored for therapeutic potential in conditions associated with copper accumulation, such as Wilson's disease.[13][14] The copper chelation has also been shown to enhance its potency as a PTP1B inhibitor.[10]
Comparative Performance Data
The following tables summarize key quantitative data for this compound and trodusquemine, based on available preclinical studies.
| Parameter | This compound | Trodusquemine (MSI-1436) | Reference(s) |
| Mechanism of Action | Non-competitive, Allosteric Inhibitor; Copper Chelator | Non-competitive, Allosteric Inhibitor | [5][10][12] |
| PTP1B IC50 | 100 nM (with 30-min pre-incubation) 600 nM (no pre-incubation) | ~600 nM - 1 µM | [7][8][12][15] |
| Selectivity | Specific for PTP1B | ~200-fold selective for PTP1B over TCPTP (IC50 ~224 µM) | [7][8][10] |
| Oral Bioavailability | Orally bioavailable | Poor oral bioavailability (requires IV or IP administration) | [7][10][13] |
| Blood-Brain Barrier | Penetrant | Penetrant | [7][14] |
Table 1: Comparison of In Vitro and Pharmacokinetic Properties.
| In Vivo Model | This compound Effect | Trodusquemine (MSI-1436) Effect | Reference(s) |
| Diet-Induced Obesity (Mice) | 5% decrease in body weight (5 mg/kg, daily). Improved glucose tolerance and insulin sensitivity. | Suppresses appetite, promotes weight loss, and rescues hyperglycemia. | [4][10][12] |
| Metabolic Syndrome | Enhances insulin and leptin signaling. | Ameliorates metabolic syndrome, corrects hepatic steatosis. | [4][10] |
| Atherosclerosis (LDLR-/- Mice) | Not explicitly reported. | Attenuates atherosclerotic plaque formation. Reduces circulating cholesterol and triglycerides. | [16] |
| Wilson's Disease (Mouse Model) | Lowers copper levels in liver and brain. | Not applicable. | [13] |
Table 2: Comparison of Preclinical In Vivo Efficacy.
Signaling Pathway Inhibition
Both this compound and trodusquemine enhance signaling cascades downstream of the insulin receptor (IR) and leptin receptor (LR) by preventing their dephosphorylation by PTP1B. This action restores cellular sensitivity to insulin and leptin, which is often blunted in metabolic diseases.
References
- 1. What are PTP1B inhibitors and how do they work? [synapse.patsnap.com]
- 2. Inhibitors of Protein Tyrosine Phosphatase PTP1B With Anticancer Potential | Anticancer Research [ar.iiarjournals.org]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Trodusquemine - Wikipedia [en.wikipedia.org]
- 5. Facebook [cancer.gov]
- 6. Can Allostery Be a Key Strategy for Targeting PTP1B in Drug Discovery? A Lesson from Trodusquemine [mdpi.com]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 14. DepYmed Receives FDA Orphan Drug Designation for Clinical Candidate this compound for the Treatment of Wilson Disease - BioSpace [biospace.com]
- 15. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacological inhibition of protein tyrosine phosphatase 1B protects against atherosclerotic plaque formation in the LDLR−/− mouse model of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of DPM-1001 and Other Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors
Introduction
Protein Tyrosine Phosphatase 1B (PTP1B) has been identified as a critical negative regulator in key metabolic signaling pathways, including those for insulin and leptin.[1][2] By dephosphorylating the insulin receptor (IR) and its substrates (e.g., IRS-1), as well as the Janus kinase 2 (JAK2) in the leptin pathway, PTP1B effectively attenuates their downstream signals.[3][4] Overexpression or increased activity of PTP1B is linked to insulin resistance, a hallmark of type 2 diabetes and obesity.[5] Consequently, the inhibition of PTP1B has emerged as a promising therapeutic strategy for these metabolic disorders.[2] The development of potent, selective, and bioavailable PTP1B inhibitors has been a significant focus of drug discovery efforts.[6] This guide provides a comparative overview of DPM-1001, a novel PTP1B inhibitor, against other notable inhibitors such as Trodusquemine, JTT-551, and Claramine, with a focus on efficacy, selectivity, and supporting experimental data.
Inhibitor Profiles
This compound
This compound is a potent, orally bioavailable, allosteric inhibitor of PTP1B, developed as an analog of Trodusquemine (MSI-1436).[7][8] A key feature of this compound is that it is not charged, which is believed to enhance its ability to cross cell membranes.[9][10] Studies have shown it to be more potent than its predecessor, Trodusquemine.[7][9] Its inhibitory potency is notably enhanced by the chelation of copper and increases with pre-incubation time, suggesting a unique mechanism of action involving the C-terminal segment of the PTP1B enzyme.[7][8] In animal models of diet-induced obesity, oral administration of this compound led to weight loss and improved both insulin and leptin signaling.[10][11] this compound is currently in preclinical development.[10]
Trodusquemine (MSI-1436)
Trodusquemine is a naturally occurring aminosterol that functions as a selective, non-competitive allosteric inhibitor of PTP1B.[12][13] It was one of the first-in-class PTP1B inhibitors to be extensively studied.[14] Trodusquemine has demonstrated efficacy in animal models, where it suppressed appetite, induced fat-specific weight loss, and improved plasma insulin and leptin levels.[15] However, its development has been hampered by its charged nature and limited oral bioavailability, necessitating intravenous or intraperitoneal administration.[7][16] While it entered clinical trials, its development was discontinued.[9]
JTT-551
JTT-551 is a mixed-type inhibitor of PTP1B that demonstrated good selectivity over other related phosphatases like TCPTP, CD45, and LAR.[9][17] In preclinical studies involving diabetic mouse models, chronic oral administration of JTT-551 showed a hypoglycemic effect without causing weight gain.[17] Despite its promising preclinical profile, JTT-551 was discontinued after clinical trials due to insufficient efficacy and the observation of adverse effects in human subjects.[9][18]
Claramine
Claramine is a synthetic polyaminosteroid derivative with a structural resemblance to Trodusquemine. It is noted for being easier and faster to manufacture.[14] Like Trodusquemine, Claramine acts as a selective inhibitor of PTP1B over its closest homolog, TC-PTP. In vivo studies in diabetic mice showed that intraperitoneal administration of Claramine effectively restored glycemic control, suppressed feeding, and led to weight loss.[14] It has also been reported to have additional mechanisms of action, including the ability to increase insulin receptor cell surface expression.[19]
Data Presentation: Comparative Efficacy and Selectivity
The following tables summarize the quantitative data for this compound and its comparators.
Table 1: In Vitro Potency and Selectivity of PTP1B Inhibitors
| Inhibitor | Type | PTP1B IC50 / Ki | TCPTP IC50 / Ki | Selectivity (TCPTP/PTP1B) | Reference(s) |
| This compound | Allosteric, Non-competitive | 100 nM (IC50) | - | - | [7][11] |
| Trodusquemine | Allosteric, Non-competitive | ~1 µM (IC50) | 224 µM (IC50) | ~200-fold | [12][16][20] |
| JTT-551 | Mixed-type | 0.22 µM (Ki) | 9.3 µM (Ki) | ~42-fold | [9][17][21] |
| Claramine | Allosteric | - | - | Selective over TCPTP | [14] |
Table 2: In Vivo Efficacy in Animal Models
| Inhibitor | Animal Model | Dose & Route | Key Outcomes | Reference(s) |
| This compound | Diet-Induced Obese (DIO) Mice | 5 mg/kg, oral (daily) | Weight loss, improved glucose tolerance and insulin sensitivity. | [11] |
| Trodusquemine | DIO Mice | 10 mg/kg, i.p. | Reduced body weight, fat-specific weight loss, improved insulin levels. | [15][20] |
| JTT-551 | db/db Mice | 3-30 mg/kg, oral (daily) | Dose-dependent decrease in blood glucose, reduced triglycerides. | [21] |
| Claramine | Diabetic Mice | 5 mg/kg, i.p. | Restored glycemic control, suppressed feeding, caused weight loss. | [22] |
Experimental Protocols
In Vitro PTP1B Inhibition Assay (General Protocol)
This protocol outlines a typical method for determining the inhibitory activity of compounds against PTP1B.
-
Reagents and Materials:
-
Recombinant human PTP1B enzyme (full-length or catalytic domain).[23]
-
Assay Buffer (e.g., HEPES or MES buffer, pH 6.0-7.5, containing EDTA and DTT).
-
Substrate: p-Nitrophenyl Phosphate (pNPP) or a fluorogenic substrate like 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).[7][17]
-
Test inhibitors dissolved in a suitable solvent (e.g., DMSO).
-
96-well or 384-well microplates.
-
Microplate reader.
-
-
Procedure:
-
A dilution series of the test inhibitor is prepared in the assay buffer.
-
The PTP1B enzyme is diluted to a predetermined concentration in cold assay buffer and added to the wells of the microplate.
-
An equal volume of the diluted test inhibitor is added to the wells. A control well contains only the solvent.
-
The plate is pre-incubated for a specified time (e.g., 30 minutes at 30°C or room temperature). This step is critical for inhibitors like this compound.[7]
-
The enzymatic reaction is initiated by adding the PTP1B substrate (pre-warmed to the assay temperature).
-
The rate of product formation (e.g., p-nitrophenol from pNPP, measured at OD 405 nm) is monitored over time using a microplate reader.
-
The percentage of inhibition is calculated for each inhibitor concentration relative to the solvent control.
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
In Vivo Efficacy Study in Diet-Induced Obese (DIO) Mice (General Protocol)
This protocol describes a common in vivo model to assess the anti-obesity and anti-diabetic effects of PTP1B inhibitors.
-
Animal Model:
-
Male C57BL/6J mice are fed a high-fat diet (e.g., 60% kcal from fat) for several weeks to induce obesity and insulin resistance.[24]
-
-
Drug Administration:
-
Mice are randomly assigned to treatment groups (vehicle control or inhibitor).
-
The inhibitor is administered daily for a period of several weeks. The route of administration depends on the compound's bioavailability (e.g., oral gavage for this compound, intraperitoneal injection for Trodusquemine).[11]
-
-
Efficacy Endpoints:
-
Body Weight and Food Intake: Measured daily or several times per week.
-
Glucose Tolerance Test (GTT): After an overnight fast, mice are given an oral or intraperitoneal glucose bolus. Blood glucose is measured at various time points (e.g., 0, 15, 30, 60, 90, 120 min) to assess glucose clearance.
-
Insulin Tolerance Test (ITT): After a short fast, mice are injected with insulin. Blood glucose is measured at various time points to assess insulin sensitivity.
-
Terminal Analysis: At the end of the study, blood may be collected to measure plasma levels of insulin, leptin, triglycerides, and cholesterol. Tissues like the liver and fat pads can be collected for further analysis.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: PTP1B negatively regulates insulin and leptin signaling.
Caption: Workflow for an in vitro PTP1B inhibitor screening assay.
Caption: Workflow for in vivo efficacy testing in a mouse model.
References
- 1. researchgate.net [researchgate.net]
- 2. PTP1B inhibitors as potential therapeutics in the treatment of type 2 diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in PTP1B signaling in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PTP1B: a double agent in metabolism and oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PTP1B as a drug target: recent developments in PTP1B inhibitor discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Trodusquemine - Wikipedia [en.wikipedia.org]
- 13. sup.ai [sup.ai]
- 14. Functional properties of Claramine: a novel PTP1B inhibitor and insulin-mimetic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of PTP1B by trodusquemine (MSI-1436) causes fat-specific weight loss in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. alzdiscovery.org [alzdiscovery.org]
- 17. Pharmacological profiles of a novel protein tyrosine phosphatase 1B inhibitor, JTT-551 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. JTT-551 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 19. The aminosterol Claramine inhibits β-secretase 1–mediated insulin receptor cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 20. medchemexpress.com [medchemexpress.com]
- 21. medchemexpress.com [medchemexpress.com]
- 22. researchgate.net [researchgate.net]
- 23. bioassaysys.com [bioassaysys.com]
- 24. PTP1B inhibitor improves both insulin resistance and lipid abnormalities in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Potency of DPM-1001: A Comparative Guide to Insulin Receptor Phosphorylation Validation
For Immediate Release
This guide provides a comprehensive comparison of DPM-1001 and other prominent alternatives in the validation of insulin receptor phosphorylation. Designed for researchers, scientists, and drug development professionals, this document outlines quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows to facilitate informed decisions in metabolic disease research.
Executive Summary
This compound is a potent, selective, and orally bioavailable inhibitor of Protein-Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of the insulin signaling pathway.[1][2] By inhibiting PTP1B, this compound enhances the phosphorylation of the insulin receptor, a critical step in mediating insulin's metabolic effects. This guide compares the efficacy of this compound with its analog, trodusquemine (MSI-1436), and other PTP1B inhibitors that have been investigated in clinical trials. The data presented herein underscores the potential of this compound as a valuable tool for research and a promising candidate for therapeutic development in conditions characterized by insulin resistance.
Comparative Analysis of PTP1B Inhibitors
The following table summarizes the in vitro potency of this compound and selected alternative PTP1B inhibitors. This compound demonstrates superior potency with a lower half-maximal inhibitory concentration (IC50) compared to its predecessor, trodusquemine, and is competitive with other clinical trial candidates.
| Compound | Target | Mechanism of Action | IC50 / Ki | Oral Bioavailability |
| This compound | PTP1B | Allosteric, Non-competitive Inhibitor | 100 nM[2] | Yes[1] |
| Trodusquemine (MSI-1436) | PTP1B | Allosteric, Non-competitive Inhibitor | ~1 µM | No |
| JTT-551 | PTP1B | Mixed-type Inhibitor | Ki of 0.22 µM[3][4][5] | Yes |
| Ertiprotafib | PTP1B, IKK-beta | Non-competitive Inhibitor | 1.6-29 µM (PTP1B), 400 nM (IKK-beta)[6] | Not specified |
| KQ-791 | PTP1B | Competitive, Reversible Inhibitor | 0.175 µM[7] | Not specified |
Experimental Validation of Insulin Receptor Phosphorylation
The efficacy of PTP1B inhibitors in enhancing insulin signaling is typically validated by measuring the increase in insulin receptor phosphorylation. The following table presents available quantitative data on the effects of these compounds on insulin receptor phosphorylation.
| Compound/Method | Experimental System | Effect on Insulin Receptor Phosphorylation |
| PTP1B Antisense Oligonucleotide | Liver of ob/ob mice | 3-fold increase in insulin-stimulated tyrosine phosphorylation of the insulin receptor.[8] |
| Trodusquemine (MSI-1436) | Liver of LMO4KO mice | Restored insulin-stimulated phosphorylation of the insulin receptor β-subunit.[9] |
| This compound | Animal models of diet-induced obesity | Enhanced signaling through insulin receptors.[1] (Specific fold-change not available in the provided results) |
Experimental Protocols
Detailed methodologies for the validation of insulin receptor phosphorylation are crucial for reproducibility and accurate comparison of compounds. Below are standardized protocols for Western Blotting and ELISA.
Western Blotting for Insulin Receptor Phosphorylation
This protocol outlines the steps for detecting changes in insulin receptor phosphorylation in cell lysates.
1. Cell Lysis and Protein Quantification: a. Culture cells to desired confluency and treat with this compound or alternative compounds, followed by stimulation with insulin. b. Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C. d. Collect the supernatant and determine the protein concentration using a BCA protein assay.
2. SDS-PAGE and Protein Transfer: a. Denature protein lysates by boiling in Laemmli sample buffer. b. Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis. c. Transfer the separated proteins to a PVDF membrane.
3. Immunoblotting: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with a primary antibody specific for the phosphorylated insulin receptor (e.g., anti-phospho-Insulin Receptor β Tyr1150/1151) overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.
4. Detection: a. Add an enhanced chemiluminescence (ECL) substrate to the membrane. b. Capture the chemiluminescent signal using an imaging system. c. To normalize for protein loading, strip the membrane and re-probe with an antibody against the total insulin receptor β subunit.
Enzyme-Linked Immunosorbent Assay (ELISA) for Insulin Receptor Phosphorylation
This protocol provides a quantitative method for measuring insulin receptor phosphorylation.
1. Plate Preparation: a. Coat a 96-well microplate with a capture antibody specific for the insulin receptor β subunit overnight at 4°C. b. Wash the wells three times with wash buffer (e.g., PBS with 0.05% Tween-20). c. Block the wells with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
2. Sample Incubation: a. Prepare cell lysates as described in the Western Blotting protocol. b. Add diluted cell lysates to the coated wells and incubate for 2 hours at room temperature or overnight at 4°C. c. Wash the wells three times with wash buffer.
3. Detection Antibody Incubation: a. Add a detection antibody specific for the phosphorylated insulin receptor (e.g., a biotinylated anti-phospho-tyrosine antibody) to each well. b. Incubate for 1-2 hours at room temperature. c. Wash the wells three times with wash buffer.
4. Signal Amplification and Detection: a. Add streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature. b. Wash the wells three times with wash buffer. c. Add a TMB substrate solution to each well and incubate in the dark for 15-30 minutes. d. Stop the reaction by adding a stop solution (e.g., 2N H2SO4). e. Read the absorbance at 450 nm using a microplate reader.
Visualizing the Molecular Mechanisms
To further elucidate the context of this compound's action, the following diagrams illustrate the insulin receptor signaling pathway and a typical experimental workflow for assessing its phosphorylation.
Caption: Insulin signaling pathway and the inhibitory action of this compound on PTP1B.
Caption: Workflow for assessing insulin receptor phosphorylation via Western Blot or ELISA.
References
- 1. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives [mdpi.com]
- 5. Pharmacological profiles of a novel protein tyrosine phosphatase 1B inhibitor, JTT-551 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PTP1B inhibitor Ertiprotafib is also a potent inhibitor of IkappaB kinase beta (IKK-beta) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 8. Reduction of protein tyrosine phosphatase 1B increases insulin-dependent signaling in ob/ob mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Head-to-Head Study: DPM-1001 vs. Metformin in a Preclinical Diabetes Model
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the novel protein-tyrosine phosphatase 1B (PTP1B) inhibitor, DPM-1001, and the established first-line type 2 diabetes therapy, metformin. The comparison is based on available preclinical data from diet-induced obesity (DIO) mouse models, a widely used paradigm for studying insulin resistance and type 2 diabetes.
Executive Summary
This compound, a potent and selective inhibitor of PTP1B, has demonstrated promising anti-diabetic effects in preclinical studies.[1] Its mechanism of action, which involves enhancing insulin and leptin signaling, offers a distinct therapeutic approach compared to metformin. Metformin, a biguanide, primarily acts by decreasing hepatic glucose production and improving insulin sensitivity through AMPK activation.
This guide summarizes the available quantitative data on the efficacy of both compounds in key metabolic parameters, outlines the experimental methodologies used in these preclinical studies, and provides visual representations of their signaling pathways and a typical experimental workflow for a head-to-head comparison.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data extracted from preclinical studies of this compound and metformin in diet-induced obesity (DIO) mouse models. It is important to note that a direct head-to-head study has not been identified in the public domain; therefore, the data presented is a compilation from separate studies. The experimental conditions, such as the exact diet composition, duration of treatment, and specific mouse strain, may vary between studies, which should be considered when interpreting the results.
Table 1: Effects on Body Weight in Diet-Induced Obese (DIO) Mice
| Compound | Dose | Treatment Duration | Animal Model | Body Weight Change | Reference |
| This compound | 5 mg/kg/day (oral or IP) | 50 days | DIO Mice | 5% decrease | [2] |
| Metformin | 10 mg/kg/day (oral) | 14 weeks | C57BL/6J DIO Mice | Not specified | |
| Metformin | 50 mg/kg/day (oral) | 14 weeks | C57BL/6J DIO Mice | Significant reduction | |
| Metformin | 250 mg/kg/day (oral) | 5 weeks | DIO Mice | Significant reduction |
Table 2: Effects on Glucose Homeostasis in Diet-Induced Obese (DIO) Mice
| Compound | Dose | Treatment Duration | Animal Model | Key Findings | Reference |
| This compound | 5 mg/kg/day | 50 days | DIO Mice | Improved glucose tolerance and insulin sensitivity | [2] |
| Metformin | 250 mg/kg/day | 5 weeks | DIO Mice | Significantly decreased fasting blood glucose | |
| Metformin | Not specified | 4 weeks | C57BL/6J DIO Mice | Significantly improved glucose tolerance and insulin sensitivity |
Signaling Pathways
This compound Signaling Pathway
This compound is an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of both insulin and leptin signaling pathways. By inhibiting PTP1B, this compound enhances the phosphorylation of the insulin receptor and its downstream substrates, leading to improved glucose uptake and metabolism. Similarly, it promotes leptin signaling, which can contribute to reduced appetite and increased energy expenditure.
References
Assessing the Selectivity of DPM-1001 Against Other Protein Tyrosine Phosphatases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the selectivity of DPM-1001, a potent and orally bioavailable inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). The following sections detail its performance against other protein tyrosine phosphatases, supported by available experimental data and methodologies.
Executive Summary
Comparative Selectivity Data
This compound is an analog of trodusquemine (MSI-1436), for which selectivity data is available. Trodusquemine has demonstrated a high degree of selectivity for PTP1B over the closely related TCPTP.[8][9][10] This selectivity is attributed to its unique allosteric binding site in the C-terminal region of PTP1B, a domain that is not structurally conserved in TCPTP.[9] Given that this compound is an analog of trodusquemine, a similar selectivity profile is anticipated.
| Compound | Target PTP | IC50 | Fold Selectivity (PTP1B vs. TCPTP) | Reference |
| This compound | PTP1B | 100 nM | Data not publicly available | [1] |
| Trodusquemine (MSI-1436) | PTP1B | ~1 µM | >200-fold | [8][9] |
| TCPTP | 224 µM | [8] |
Note: The IC50 for this compound is significantly lower than that reported for trodusquemine, indicating higher potency. While direct comparative selectivity data for this compound is pending, the high selectivity of its parent compound is a strong indicator.
Experimental Protocols
The following is a generalized protocol for an in vitro biochemical assay to determine the selectivity of a PTP inhibitor like this compound.
In Vitro PTP Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of purified protein tyrosine phosphatases.
Materials:
-
Purified recombinant human PTPs (e.g., PTP1B, TCPTP, SHP-1, SHP-2, etc.)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Assay Buffer: For example, 100 mM MES, pH 6.0, containing 300 mM NaCl, 2mM EDTA, 2 mM DTT, and 0.1% NP-40.[11]
-
Substrate: A suitable phosphopeptide substrate or a small molecule substrate like p-nitrophenyl phosphate (pNPP) or a fluorogenic substrate.[12][13][14]
-
96-well microplates
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer.
-
Enzyme Preparation: Dilute the purified PTP enzymes to a working concentration in cold assay buffer.
-
Assay Reaction:
-
Add a defined volume of the diluted test compound to the wells of a 96-well plate.
-
Add the diluted PTP enzyme to the wells and pre-incubate for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate to each well.
-
-
Detection:
-
Data Analysis:
-
Calculate the initial reaction velocities from the kinetic reads.
-
Determine the percentage of inhibition for each concentration of the test compound relative to a control (enzyme and substrate without inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Visualizations
Experimental Workflow for PTP Inhibitor Selectivity Screening
Caption: Workflow for assessing PTP inhibitor selectivity.
Insulin Signaling Pathway and PTP1B Inhibition
Caption: PTP1B negatively regulates the insulin signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Coordinated Regulation of Insulin Signaling by the Protein Tyrosine Phosphatases PTP1B and TCPTP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Regulation of Insulin Receptor Signaling by the Protein Tyrosine Phosphatase TCPTP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Down-regulation of insulin signaling by protein-tyrosine phosphatase 1B is mediated by an N-terminal binding region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein-tyrosine Phosphatase 1B Antagonized Signaling by Insulin-like Growth Factor-1 Receptor and Kinase BRK/PTK6 in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. alzdiscovery.org [alzdiscovery.org]
- 11. In vitro screening for protein tyrosine phosphatase 1B and dipeptidyl peptidase IV inhibitors from selected Nigerian medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Discovery of inhibitors of protein tyrosine phosphatase 1B contained in a natural products library from Mexican medicinal plants and fungi using a combination of enzymatic and in silico methods** [frontiersin.org]
- 13. Synthesis, In Vitro, and Computational Studies of PTP1B Phosphatase Inhibitors Based on Oxovanadium(IV) and Dioxovanadium(V) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Screening and identification of potential PTP1B allosteric inhibitors using in silico and in vitro approaches | PLOS One [journals.plos.org]
A Comparative Analysis of the Oral Bioavailability of DPM-1001 and MSI-1436
This guide provides a detailed comparison of the oral bioavailability of two protein-tyrosine phosphatase 1B (PTP1B) inhibitors: DPM-1001 and MSI-1436 (also known as trodusquemine). The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these compounds.
Executive Summary
This compound, an analog of MSI-1436, was specifically designed to overcome the poor oral bioavailability of its predecessor. While MSI-1436 is a charged molecule with limited ability to be absorbed when administered orally, this compound is an uncharged molecule, which significantly enhances its oral bioavailability. This key difference makes this compound a more promising candidate for oral drug development.
Comparison of Physicochemical Properties and Bioavailability
| Feature | This compound | MSI-1436 (Trodusquemine) |
| Chemical Nature | Uncharged molecule | Charged molecule (aminosterol) |
| Oral Bioavailability | Orally bioavailable[1][2][3][4][5] | Limited/Poor oral bioavailability[1][6][7][8] |
| Route of Administration in Preclinical/Clinical Studies | Oral and intraperitoneal[9][10] | Intravenous (IV) or intraperitoneal (IP)[6][8] |
Experimental Data and Protocols
While direct head-to-head comparative studies with quantitative pharmacokinetic data on the oral bioavailability of this compound and MSI-1436 are not publicly available, the literature consistently supports the superior oral bioavailability of this compound.
This compound Oral Administration Studies
In preclinical studies, this compound has been shown to be effective when administered orally to mice. For instance, in a study investigating its effects on diet-induced obesity, this compound was administered orally at a dose of 5 mg/kg once daily for 50 days, leading to weight loss and improved glucose tolerance[9].
MSI-1436 Administration Studies
Due to its poor oral bioavailability, MSI-1436 is typically administered via injection in research settings. Phase 1 clinical trials for diabetes and obesity have utilized intravenous (IV) administration[6][8].
Representative Experimental Protocol: Oral Bioavailability Assessment in Mice
The following is a generalized protocol for assessing the oral bioavailability of a compound like this compound in a mouse model. Specific parameters would be optimized for the particular study.
Objective: To determine the pharmacokinetic profile and oral bioavailability of a test compound in mice.
Animals: Male C57BL/6 mice, 8-10 weeks old.
Groups:
-
Intravenous (IV) Administration: Test compound administered via tail vein injection (e.g., 1 mg/kg) to determine the area under the curve (AUC) for 100% bioavailability.
-
Oral Gavage (PO) Administration: Test compound administered via oral gavage (e.g., 5 mg/kg).
Procedure:
-
Animals are fasted overnight prior to dosing.
-
The test compound is formulated in an appropriate vehicle (e.g., a solution of DMSO, PEG300, Tween-80, and saline)[9].
-
For the PO group, the compound is administered directly into the stomach using a gavage needle.
-
Blood samples are collected at various time points post-administration (e.g., 0, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).
-
Plasma is separated from the blood samples and the concentration of the test compound is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated from the plasma concentration-time data.
-
Oral bioavailability (F%) is calculated using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Mechanism of Action: PTP1B Inhibition
Both this compound and MSI-1436 are allosteric inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a negative regulator of the insulin and leptin signaling pathways. By inhibiting PTP1B, these compounds enhance insulin and leptin sensitivity, making them attractive therapeutic targets for metabolic diseases.
Experimental Workflow for Oral Bioavailability Study
The following diagram outlines a typical workflow for an in vivo study to determine the oral bioavailability of a compound.
References
- 1. researchgate.net [researchgate.net]
- 2. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. animalcare.ubc.ca [animalcare.ubc.ca]
- 4. Pharmacokinetics, tissue distribution, and metabolism of 17-(dimethylaminoethylamino)-17-demethoxygeldanamycin (NSC 707545) in CD2F1 mice and Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alzdiscovery.org [alzdiscovery.org]
- 9. iacuc.wsu.edu [iacuc.wsu.edu]
- 10. This compound decreased copper levels and ameliorated deficits in a mouse model of Wilson's disease - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of DPM-1001's Anti-Obesity Effects: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pre-clinical anti-obesity effects of DPM-1001, a potent and orally bioavailable inhibitor of protein-tyrosine phosphatase 1B (PTP1B), with other therapeutic alternatives. The information is compiled from available experimental data in mouse models of diet-induced obesity (DIO).
Introduction to this compound
This compound is an investigational small molecule that targets PTP1B, a key negative regulator of insulin and leptin signaling pathways.[1] By inhibiting PTP1B, this compound is designed to enhance these signaling cascades, thereby promoting glucose homeostasis and reducing body weight. Preclinical studies have primarily utilized the C57BL/6J mouse strain, a widely used model for studying diet-induced obesity. While comprehensive cross-validation in multiple mouse strains is not yet publicly available, this guide synthesizes the existing data and provides a framework for comparison with other anti-obesity agents.
This compound Performance in Diet-Induced Obese Mice
Experimental data on the anti-obesity effects of this compound in C57BL/6J mice fed a high-fat diet (HFD) are summarized below.
Table 1: Effects of this compound on Body Weight and Metabolic Parameters in C57BL/6J Mice
| Parameter | Treatment Group | Dosage | Duration | Outcome |
| Body Weight | This compound | 5 mg/kg/day (oral or IP) | 50 days | ~5% reduction in total body weight |
| Fat Mass | This compound | 5 mg/kg/day (oral or IP) | 50 days | Data not available |
| Food Intake | This compound | 5 mg/kg/day (oral or IP) | 50 days | Data not available |
| Glucose Tolerance | This compound | 5 mg/kg/day (oral or IP) | 50 days | Improved |
| Insulin Sensitivity | This compound | 5 mg/kg/day (oral or IP) | 50 days | Improved |
Comparison with Alternative Anti-Obesity Agents in Mouse Models
To provide context for this compound's efficacy, this section compares its performance with other anti-obesity drugs tested in mouse models of diet-induced obesity. It is important to note that direct head-to-head studies are limited, and experimental conditions may vary.
Table 2: Comparative Efficacy of Anti-Obesity Agents in Diet-Induced Obese Mice
| Compound | Mechanism of Action | Mouse Strain | Dosage | Duration | Body Weight Reduction | Reference |
| This compound | PTP1B Inhibitor | C57BL/6J | 5 mg/kg/day | 50 days | ~5% | |
| Trodusquemine (MSI-1436) | PTP1B Inhibitor | Diet-induced obese mice | Not specified | Not specified | Fat-specific weight loss | [2][3] |
| Semaglutide | GLP-1 Receptor Agonist | C57BL/6J | 100 nmol/kg | 3 weeks | ~22% | |
| Liraglutide | GLP-1 Receptor Agonist | db/db | 300 μg/kg twice daily | 4 weeks | Reduced body weight gain | [4] |
| Orlistat | Lipase Inhibitor | Not specified | Not specified | 4 weeks | Significantly reduced body weight | [5] |
The Importance of Mouse Strain in Preclinical Obesity Research
The selection of mouse strain is a critical factor in studying obesity and the efficacy of anti-obesity therapeutics. Different inbred strains exhibit varied susceptibility to diet-induced obesity and metabolic dysfunction.
For instance, studies have shown that C57BL/6J mice are highly susceptible to developing obesity and insulin resistance on a high-fat diet.[6] In contrast, some studies suggest that other strains, like the 129S6/SvEvTac, may have different metabolic responses to a high-fat diet.[7] While direct comparative studies of this compound in different mouse strains are not yet available, the known variations between strains highlight the necessity for such cross-validation to predict clinical translatability more accurately. The lack of PTP1B has been shown to protect against obesity and improve glucose control in mouse models.[8][9]
Experimental Protocols
Diet-Induced Obesity (DIO) Model
A common protocol to induce obesity in C57BL/6J mice involves feeding them a high-fat diet (HFD), typically containing 45-60% of calories from fat, for a period of 8-16 weeks. Control mice are fed a standard chow diet. Body weight, food intake, and metabolic parameters are monitored regularly.
This compound Administration
Based on available data, this compound has been administered to DIO mice via oral gavage or intraperitoneal (IP) injection at a dose of 5 mg/kg body weight, once daily, for a duration of up to 50 days.
Signaling Pathways and Visualizations
This compound Mechanism of Action: PTP1B Inhibition
This compound exerts its anti-obesity effects by inhibiting PTP1B, which is a negative regulator of the insulin and leptin signaling pathways. By blocking PTP1B, this compound enhances the phosphorylation of key signaling molecules, leading to improved glucose uptake and increased satiety.
References
- 1. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of PTP1B by trodusquemine (MSI-1436) causes fat-specific weight loss in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What are PTP1B inhibitors and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. A Direct Comparison of Metabolic Responses to High-Fat Diet in C57BL/6J and C57BL/6NJ Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Protein tyrosine phosphatase 1B (PTP1B) and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
DPM-1001: A Preclinical-to-Clinical Comparative Analysis of Side Effect Profiles with Established Diabetes Mellitus Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the side effect profiles of the preclinical drug candidate DPM-1001 and major classes of currently marketed diabetes drugs. Given that this compound is in the preclinical stage of development, this comparison juxtaposes its anticipated safety evaluation parameters with the established clinical adverse event profiles of existing therapies. The information is intended to offer a forward-looking perspective for researchers in the field of metabolic diseases.
This compound is a potent, selective, and orally bioavailable allosteric inhibitor of protein-tyrosine phosphatase 1B (PTP1B).[1][2] PTP1B is a key negative regulator of insulin and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes and obesity.[2][3][4] Preclinical studies in animal models of diet-induced obesity have indicated that this compound can lead to weight loss and improvements in glucose tolerance and insulin sensitivity.[1][2] Notably, this compound is also being investigated for the treatment of Wilson's disease due to its copper-chelating properties.[5] As of late 2025, this compound has not entered human clinical trials, and therefore, its side effect profile in humans has not been determined. The following comparison is based on standard preclinical toxicology assessments and the known clinical side effects of approved diabetes medications.
Comparative Side Effect Profiles
The following table summarizes the anticipated preclinical safety observations for this compound alongside the documented clinical side effects of major classes of diabetes drugs.
| Drug Class | Drug/Compound | Mechanism of Action | Anticipated Preclinical Observations / Known Clinical Side Effects |
| PTP1B Inhibitor | This compound (Preclinical) | Allosteric inhibitor of protein-tyrosine phosphatase 1B (PTP1B), enhancing insulin and leptin signaling. | General Toxicity: Evaluation of maximum tolerated dose (MTD), target organ toxicity, and dose-response relationships in rodent and non-rodent species. Cardiovascular Safety: Monitoring of cardiovascular parameters (ECG, blood pressure, heart rate) in safety pharmacology studies. Gastrointestinal Effects: Observation for any changes in food consumption, body weight, and signs of gastrointestinal distress. Metabolic Effects: Monitoring for hypoglycemia, although less likely given the mechanism of action. Hematological and Clinical Chemistry: Analysis of blood samples for changes in hematology, coagulation, and serum chemistry to identify potential target organ toxicities. |
| Biguanides | Metformin | Decreases hepatic glucose production, decreases intestinal absorption of glucose, and improves insulin sensitivity. | Common: Diarrhea, nausea, vomiting, abdominal bloating, flatulence, loss of appetite, metallic taste.[6][7][8] Less Common/Rare: Lactic acidosis (rare but serious), vitamin B12 deficiency with long-term use.[8] |
| SGLT2 Inhibitors | Canagliflozin, Dapagliflozin, Empagliflozin | Inhibit sodium-glucose co-transporter 2 (SGLT2) in the proximal renal tubules, reducing the reabsorption of filtered glucose from the tubular fluid and lowering the renal threshold for glucose. | Common: Genital mycotic infections, urinary tract infections, increased urination.[9][10][11] Less Common/Rare: Diabetic ketoacidosis (can occur with normal or only moderately elevated blood glucose levels), lower limb amputation (primarily with canagliflozin), bone fractures, acute kidney injury, Fournier's gangrene.[9][12][13] |
| GLP-1 Receptor Agonists | Exenatide, Liraglutide, Semaglutide | Mimic the action of the incretin hormone GLP-1, thereby increasing glucose-dependent insulin secretion, suppressing glucagon secretion, slowing gastric emptying, and promoting satiety. | Common: Nausea, vomiting, diarrhea, constipation, decreased appetite, injection site reactions.[14][15][16][17] Less Common/Rare: Pancreatitis, gallbladder disease (cholelithiasis, cholecystitis), risk of thyroid C-cell tumors (seen in rodents, relevance to humans is uncertain), diabetic retinopathy complications (with rapid glucose lowering).[17][18] |
| DPP-4 Inhibitors | Sitagliptin, Saxagliptin, Linagliptin | Inhibit the enzyme dipeptidyl peptidase-4 (DPP-4), which increases the levels of active incretin hormones (GLP-1 and GIP), thereby increasing insulin release and decreasing glucagon levels in a glucose-dependent manner. | Common: Upper respiratory tract infection, nasopharyngitis, headache.[19][20] Less Common/Rare: Acute pancreatitis, severe and disabling joint pain, bullous pemphigoid, hypersensitivity reactions (anaphylaxis, angioedema, Stevens-Johnson syndrome).[21][22][23] |
| Sulfonylureas | Glipizide, Glyburide, Glimepiride | Stimulate insulin release from pancreatic β-cells by closing ATP-sensitive potassium channels. | Common: Hypoglycemia, weight gain, dizziness, hunger.[24][25][26][27] Less Common/Rare: Skin rash, nausea, potential for increased risk of cardiovascular events (a subject of ongoing debate).[25][27][28] |
| Insulin | Multiple formulations | Replaces or supplements endogenous insulin, promoting glucose uptake and utilization by peripheral tissues and inhibiting hepatic glucose production. | Common: Hypoglycemia, weight gain, injection site reactions (pain, redness, itching), lipodystrophy at injection sites.[29][30][31][32] Less Common/Rare: Severe hypoglycemia leading to confusion, seizure, or loss of consciousness; hypokalemia.[30][33] |
Experimental Protocols
The assessment of the side effect profile of a new chemical entity like this compound involves a standardized set of preclinical studies guided by international regulatory bodies such as the International Council for Harmonisation (ICH).
Preclinical Toxicology and Safety Pharmacology Studies
Objective: To identify potential target organs for toxicity, determine the safety margin, and guide the selection of a safe starting dose for human clinical trials.
Methodology (based on ICH S6(R1) and other guidelines):
-
Dose Range-Finding Studies:
-
Animals: Typically performed in two species, one rodent (e.g., Sprague-Dawley rat) and one non-rodent (e.g., Beagle dog).
-
Procedure: A wide range of single doses are administered to a small number of animals to determine the maximum tolerated dose (MTD) and to identify potential acute toxicities.
-
Endpoints: Clinical signs of toxicity, body weight changes, and mortality are monitored for a short period (e.g., 7-14 days).
-
-
Repeated-Dose Toxicity Studies:
-
Animals: Two relevant species (one rodent, one non-rodent) are used.
-
Procedure: The drug is administered daily for a specified duration (e.g., 28 or 90 days) at multiple dose levels (typically a low, mid, and high dose, plus a control group).
-
Endpoints:
-
Clinical Observations: Daily monitoring for signs of toxicity, changes in behavior, food and water consumption, and body weight.
-
Ophthalmology: Examination of the eyes at the beginning and end of the study.
-
Hematology and Clinical Chemistry: Blood samples are collected at specified intervals to assess red and white blood cell parameters, coagulation, and markers of liver and kidney function.
-
Urinalysis: Urine is collected to assess kidney function.
-
Gross Pathology and Histopathology: At the end of the study, animals are euthanized, and a full necropsy is performed. Organs are weighed, and tissues are examined microscopically for any pathological changes.
-
-
-
Safety Pharmacology Studies:
-
Objective: To assess the effects of the drug on vital functions.
-
Core Battery of Tests:
-
Central Nervous System (CNS): Functional observational battery (e.g., Irwin test) in rodents to assess effects on behavior, coordination, and reflexes.
-
Cardiovascular System: In vivo studies in a non-rodent species (e.g., telemetered dogs) to monitor ECG, blood pressure, and heart rate. In vitro assays (e.g., hERG channel assay) to assess the potential for QT interval prolongation.
-
Respiratory System: Assessment of respiratory rate and function in rodents or non-rodents.
-
-
Glucose Tolerance Tests in Preclinical Models
Objective: To assess the effect of the drug on glucose homeostasis and to identify potential for hypoglycemia.
Methodology:
-
Animals: Typically performed in mouse models of type 2 diabetes (e.g., diet-induced obese C57BL/6 mice or db/db mice).
-
Procedure:
-
Animals are fasted overnight (e.g., 6 hours).
-
A baseline blood glucose measurement is taken from the tail vein.
-
The test compound (this compound) or vehicle is administered orally or via injection.
-
After a specified time (e.g., 30-60 minutes), a glucose challenge (e.g., 2 g/kg) is administered intraperitoneally or orally.
-
Blood glucose levels are measured at various time points post-glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
-
Data Analysis: The area under the curve (AUC) for glucose is calculated to determine the effect of the compound on glucose tolerance. A significant reduction in blood glucose below the baseline fasting level could indicate a risk of hypoglycemia.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in enhancing insulin signaling.
Experimental Workflow for Preclinical Safety Assessment
Caption: Standard workflow for preclinical safety evaluation of a new drug candidate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein tyrosine phosphatase 1B (PTP1B) inhibitors as potential anti-diabetes agents: patent review (2015-2018) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein tyrosine phosphatase 1B inhibitors for the treatment of type 2 diabetes and obesity: recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DepYmed Receives FDA Orphan Drug Designation for Clinical Candidate this compound for the Treatment of Wilson Disease - BioSpace [biospace.com]
- 6. Metformin (oral tablets) side effects: How to manage them [medicalnewstoday.com]
- 7. Side effects of metformin - NHS [nhs.uk]
- 8. heraldopenaccess.us [heraldopenaccess.us]
- 9. Risks vs Benefits for SGLT2 Inhibitor Medications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Adverse events associated with sodium glucose co-transporter 2 inhibitors: an overview of quantitative systematic reviews - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Safety profile of sodium glucose co-transporter 2 (SGLT2) inhibitors: A brief summary [frontiersin.org]
- 12. uspharmacist.com [uspharmacist.com]
- 13. ccjm.org [ccjm.org]
- 14. Adverse Effects of GLP-1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. my.clevelandclinic.org [my.clevelandclinic.org]
- 17. 10 GLP-1 Side Effects You Should Know About - GoodRx [goodrx.com]
- 18. Exploring the Side Effects of GLP-1 Receptor Agonist: To Ensure Its Optimal Positioning [e-dmj.org]
- 19. Dipeptidyl Peptidase IV (DPP IV) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. diabetes.co.uk [diabetes.co.uk]
- 21. Dermatological side effects of dipeptidyl Peptidase-4 inhibitors in diabetes management: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Side effects of dpp4 inhibitors [wisdomlib.org]
- 23. DPP-IV Inhibitors | Johns Hopkins Diabetes Guide [hopkinsguides.com]
- 24. Sulfonylureas' Association with Major Adverse Effects [diabetesincontrol.com]
- 25. Sulfonylureas and their use in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Sulfonylureas — Side Effects and Precautions | Everyday Health [everydayhealth.com]
- 27. my.clevelandclinic.org [my.clevelandclinic.org]
- 28. youtube.com [youtube.com]
- 29. The 6 Most Common Side Effects of Insulin - GoodRx [goodrx.com]
- 30. Insulin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 31. Side effects of long-acting insulin - NHS [nhs.uk]
- 32. Side effects of insulin | Diabetes UK [diabetes.org.uk]
- 33. Insulin: Potential Negative Consequences of Early Routine Use in Patients With Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of DPM-1001
The following document provides comprehensive guidance on the proper and safe disposal of DPM-1001, a potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B, intended for research use only.[1][2][3] Adherence to these procedures is critical for ensuring the safety of laboratory personnel and maintaining environmental compliance.
Key Chemical and Safety Data
A summary of the key properties of this compound and its trihydrochloride salt is provided below. This information is essential for a preliminary risk assessment.
| Property | This compound | This compound trihydrochloride |
| Chemical Formula | C₃₅H₅₇N₃O₃[2] | C₃₅H₆₀Cl₃N₃O₃[4] |
| Molecular Weight | 567.86 g/mol [2] | 677.23 g/mol [4] |
| Appearance | Not specified | Not specified |
| Known Hazards | Not classified as a hazardous substance or mixture.[4] | Not classified as a hazardous substance or mixture.[4] |
| Storage | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C.[2] | Stable under recommended storage conditions.[4] |
| Incompatible Materials | Not specified | Strong acids/alkalis, strong oxidizing/reducing agents.[4] |
Recommended Disposal Procedures
While this compound trihydrochloride is not classified as a hazardous substance, it is prudent to handle it and its disposal with care, following standard laboratory safety protocols for chemical waste. The following procedures are based on general guidelines for the disposal of research-grade chemical waste.
Experimental Protocol for Disposal
1. Personal Protective Equipment (PPE):
-
Before handling this compound for disposal, all personnel must wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a laboratory coat.
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or aerosols.[4]
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect any solid this compound waste, including residual powder and contaminated items (e.g., weigh boats, pipette tips, gloves), in a dedicated, properly sealed, and clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
If this compound has been dissolved in a solvent, collect the solution in a designated container for hazardous liquid waste.
-
Absorb solutions with a finely-powdered, liquid-binding material such as diatomite or universal binders.[4]
-
Ensure the waste container is compatible with the solvent used.
-
-
Empty Containers:
-
Triple-rinse empty this compound containers with a suitable solvent.
-
The rinsate must be collected and disposed of as hazardous liquid waste.
-
After rinsing, deface the label on the empty container before disposing of it according to your institution's guidelines for non-hazardous laboratory glass or plastic.
-
3. Decontamination:
-
After handling and disposal, thoroughly decontaminate all surfaces and equipment that came into contact with this compound.
-
Scrub surfaces and equipment with alcohol to decontaminate them.[4]
-
Dispose of all cleaning materials (e.g., wipes, absorbent pads) as solid hazardous waste.
4. Storage of Waste:
-
Store sealed hazardous waste containers in a designated and secure satellite accumulation area until they are collected for disposal.
-
This area should be away from general laboratory traffic and incompatible materials.
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of this compound down the drain or in the regular trash. Provide the EHS department with a completed hazardous waste label and a copy of the Safety Data Sheet (SDS) if available.
This compound Disposal Workflow
Caption: Logical workflow for the safe disposal of this compound.
References
Essential Safety and Handling Protocols for DPM-1001
For Research Use Only. Not for human or veterinary use.
This guide provides essential safety and logistical information for handling DPM-1001, a potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B, also identified as a specific copper chelator.[1][2][3][4] Researchers, scientists, and drug development professionals should adhere to these procedures to ensure personal and environmental safety.
Personal Protective Equipment (PPE)
While this compound trihydrochloride is classified as not a hazardous substance or mixture, the use of full personal protective equipment is recommended as a standard laboratory practice to minimize exposure.[5]
Table 1: Recommended Personal Protective Equipment for this compound
| Category | Item | Specifications |
| Eye Protection | Safety Glasses/Goggles | Should be worn to protect from splashes. If contact lenses are worn, they should be removed before handling.[5] |
| Hand Protection | Chemical-resistant gloves | To be worn to prevent skin contact.[5] |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect clothing and skin. |
| Respiratory Protection | Not typically required | Work should be conducted in an area with adequate ventilation. Avoid the formation of dust and aerosols.[5] |
Operational and Disposal Plans
Proper handling and disposal are critical for laboratory safety and environmental protection.
Handling and Storage
This compound is typically shipped under ambient temperature as a non-hazardous chemical.[2] For storage, it should be kept in a dry, dark place at 0-4°C for short-term use (days to weeks) or -20°C for long-term storage (months to years).[2]
Experimental Workflow
The following diagram outlines the standard procedure for handling this compound in a laboratory setting.
References
- 1. This compound | Phosphatase | TargetMol [targetmol.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound decreased copper levels and ameliorated deficits in a mouse model of Wilson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
